Leucomycin
Description
Propriétés
IUPAC Name |
2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862650 | |
| Record name | [6-({5-[(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl}oxy)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Leucomycin producing organism Streptomyces kitasatoensis
An In-depth Technical Guide to Leucomycin Production by Streptomyces kitasatoensis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as Kitasamycin, is a complex of macrolide antibiotics produced by the Gram-positive soil bacterium Streptomyces kitasatoensis.[1][2] This guide provides a comprehensive technical overview of the core aspects of this compound production, including the producing organism, biosynthesis, fermentation, strain improvement, and downstream processing. It is intended for professionals in the fields of microbiology, biotechnology, and pharmaceutical development. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate research and development efforts.
The Producing Organism: Streptomyces kitasatoensis
Streptomyces is a genus renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of clinically relevant antibiotics.[3][4] S. kitasatoensis is a filamentous actinobacterium that synthesizes the this compound complex, which exhibits broad-spectrum activity against Gram-positive bacteria, some Gram-negative cocci, mycoplasma, and leptospira.[1][5] The this compound complex comprises over 14 related components, with leucomycins A1, A3, A4, and A5 being among the most abundant and potent.[1]
Biosynthesis of this compound
The biosynthesis of the this compound complex is a multifaceted process intricately linked with the primary metabolism of S. kitasatoensis. The macrolide ring structure is assembled by a polyketide synthase (PKS) system, followed by modifications and glycosylations. The final composition of the this compound complex is significantly influenced by the availability of specific precursors derived from amino acid metabolism.
Precursor-Directed Biosynthesis
The addition of specific amino acids or their precursors to the fermentation medium can direct the biosynthesis towards desired this compound components.[6][7]
-
L-Leucine: Supplementation with L-leucine or its precursor, isovalerate, directs biosynthesis towards the production of this compound A1 and A3. The addition of L-leucine has been shown to quadruple total this compound titers.[6][7]
-
L-Valine: Supplementation with L-valine or its precursor, butyrate, channels biosynthesis towards this compound A4 and A5.[6][7]
Genetic Regulation and Signaling
The production of this compound is tightly controlled by a complex regulatory network.[8][9] A key strategy for enhancing production involves manipulating these regulatory pathways. A significant breakthrough was the isolation of 4-azaleucine-resistant mutants.[6] These mutants are presumed to have a desensitized α-isopropylmalate synthase, the first enzyme in the L-leucine biosynthesis pathway, which is normally subject to feedback inhibition by leucine.[6][7] This de-regulation leads to the overproduction of intracellular L-leucine, which in turn enhances the production of the most potent this compound components, A1 and A3, without the need for external precursor addition.[6][7]
Caption: Regulatory logic of precursor-directed this compound biosynthesis and strain improvement.
Fermentation and Production
Submerged fermentation is the standard method for large-scale production of this compound.[10] Optimizing fermentation parameters is critical for maximizing yield.
Fermentation Parameters
The following table summarizes the key parameters for the cultivation of S. kitasatoensis for this compound production.
| Parameter | Recommended Value/Range | Reference(s) |
| Culture Type | Submerged, aerobic | [10] |
| Temperature | 25 - 30 °C | [10][11] |
| pH | 7.0 - 7.3 | [10] |
| Agitation | 200 - 250 rpm | [10][11] |
| Incubation Time | 6 - 7 days | [10] |
| Carbon Sources | Glucose, Soluble Starch | [6][12] |
| Nitrogen Sources | Soybean powder, Yeast extract | [12] |
| Precursors | L-leucine (10 g/L) or L-valine (5-10 g/L) | [10] |
Experimental Protocol: Submerged Fermentation
This protocol provides a general procedure for growing S. kitasatoensis in liquid culture for this compound production.
-
Media Preparation: Prepare a suitable liquid medium (e.g., Tryptic Soy Broth or a defined production medium) supplemented with desired precursors.[11] Dispense 100 mL of the medium into 250 mL baffled Erlenmeyer flasks. Seal the flasks with cotton plugs and cover with aluminum foil.[11]
-
Sterilization: Autoclave the flasks at 121°C for at least 20-45 minutes.[11]
-
Inoculation: In a biological safety cabinet, inoculate each flask with a spore suspension or mycelia scraped from a fresh agar plate culture of S. kitasatoensis.[10][11]
-
Incubation: Incubate the flasks at 28-30°C with shaking at 250 rpm for 6 to 7 days.[10][11]
-
Monitoring: Periodically sample the culture to monitor growth (e.g., dry cell weight) and this compound production using analytical methods like HPLC.
Caption: General workflow for submerged fermentation of S. kitasatoensis.
Downstream Processing: Extraction and Purification
After fermentation, the this compound complex must be recovered from the culture broth and purified.
Experimental Protocol: Solvent Extraction
-
Broth Separation: Centrifuge the fermentation broth to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[10][13] Combine the organic phases.
-
Concentration: Dry the pooled organic extract (e.g., using anhydrous sodium sulfate) and concentrate it under reduced pressure using a rotary evaporator.[10]
-
Purification: The resulting residue can be further purified using techniques like column chromatography.[14] The composition of the extract can be monitored by Thin Layer Chromatography (TLC).[10]
-
Crystallization: For final purification, the product can be crystallized from a suitable solvent system.[13]
Analytical Quantification
Accurate and precise quantification of this compound is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is the preferred method.[15][16]
HPLC Method Parameters
A validated HPLC-UV method can be used for the quantification of this compound and its related impurities.[15][16]
| Parameter | Description | Reference(s) |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | [17][18] |
| Mobile Phase | Varies; often a gradient of acetonitrile and a buffer (e.g., ammonium formate) | [17] |
| Detection | UV (e.g., 212 nm or 285 nm) or Charged Aerosol Detector (CAD) | [16][17] |
| Flow Rate | ~1.0 mL/min | [17][18] |
| Column Temp | Ambient or controlled (e.g., 30°C) | [17] |
Method Validation Data
The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound analysis.
| Validation Parameter | Typical Value | Reference(s) |
| Linearity (R²) | > 0.999 | [16] |
| Limit of Detection (LOD) | 0.3 µg/mL | [15] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | [15] |
| Recovery | 92.9% - 101.5% | [16] |
| Precision (%RSD) | < 2.0% | [16] |
Genetic Manipulation of S. kitasatoensis
Genetic engineering offers powerful tools for rational strain improvement.[19][20] Key techniques include genomic DNA isolation and intergeneric conjugation for introducing foreign DNA.
Experimental Protocol: Genomic DNA Isolation
This protocol is adapted from standard methods for Streptomyces.[3][21]
-
Culture Growth: Inoculate 100 mL of TSB medium with S. kitasatoensis and incubate at 28°C with shaking (250 rpm) for 2-5 days until sufficient mycelial growth is achieved.[21]
-
Harvest Mycelia: Collect the mycelia by centrifugation (e.g., 2000 x g for 10 minutes).
-
Washing: Wash the mycelial pellet twice with a suitable lysis buffer.[21]
-
Lysis: Resuspend the pellet in lysis buffer containing lysozyme (e.g., 50 mg/mL) and incubate at 37°C for 1 hour, or until lysis is complete.[21]
-
DNA Purification: Proceed with standard phenol:chloroform extraction and ethanol precipitation to purify the genomic DNA.
Experimental Protocol: Intergeneric Conjugation from E. coli
This method allows for the transfer of plasmids from an E. coli donor strain (e.g., ET12567/pUZ8002) to Streptomyces.[3][22]
-
Prepare S. kitasatoensis Spores: Harvest spores from a mature agar plate culture.
-
Grow E. coli Donor: Grow the E. coli donor strain containing the desired plasmid to mid-log phase in LB medium with appropriate antibiotics.
-
Conjugation: Mix the S. kitasatoensis spores and the E. coli donor cells. Plate the mixture onto a suitable agar medium (e.g., ISP-4) and incubate.[22]
-
Selection: After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and an antibiotic corresponding to the plasmid's resistance marker to select for Streptomyces exconjugants).
-
Isolation: Incubate further until exconjugant colonies appear. Isolate and purify these colonies for further analysis.
Caption: Workflow for intergeneric conjugation into S. kitasatoensis.
Conclusion
Streptomyces kitasatoensis remains a vital industrial microorganism for the production of the this compound antibiotic complex. Significant opportunities for enhancing production yields exist through a combination of optimized fermentation technology, precursor feeding, and advanced strain improvement strategies. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon, facilitating the development of more efficient and robust production processes for this important class of antibiotics.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. glpbio.com [glpbio.com]
- 3. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights in Streptomyces Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 11. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4091204A - Process for recovering lincomycin from fermentation beer - Google Patents [patents.google.com]
- 14. CN102633846A - Lincomycin purification method - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. syncsci.com [syncsci.com]
- 18. researchgate.net [researchgate.net]
- 19. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
A Deep Dive into the Chemical Architecture of Leucomycin A Components
A Technical Guide for Researchers and Drug Development Professionals
Leucomycin A, a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis, represents a significant area of interest in the ongoing search for novel antimicrobial agents. This technical guide provides a detailed exploration of the chemical structures of the principal components of this compound A, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. The intricate molecular architecture of these compounds, characterized by a 16-membered lactone ring glycosidically linked to one or more deoxy sugars, underpins their biological activity. A thorough understanding of their structure is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent derivatives.
Quantitative Overview of this compound A Components
The this compound A complex is a mixture of several closely related congeners, each differing in the acyl groups attached to the mycarose sugar moiety or modifications on the lactone ring. These subtle variations have a significant impact on their biological properties. The table below summarizes the key quantitative data for the most well-characterized components of this compound A.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound A1 | C40H67NO14 | 785.96[1][2] | 16846-34-7[1][2] |
| This compound A3 (Josamycin) | C42H69NO15 | 828.0[3][4] | 16846-24-5[5] |
| This compound A4 | C41H67NO15 | 813.97[6] | 18361-46-1[6] |
| This compound A5 | C39H65NO14 | 771.93[7] | 18361-45-0[7] |
| This compound A6 | C41H67NO15 | 813.97 | 18361-48-3 |
| This compound A7 | C38H63NO14 | 757.91[8] | 18361-47-2 |
| This compound A8 | C39H63NO15 | 785.9[9] | 18361-50-7[9] |
| This compound A9 | C37H61NO14 | 743.88[10] | 18361-49-4[5] |
Interrelationship of this compound A Components
The structural diversity within the this compound A complex arises from variations in the esterifying acyl groups at the C-4" position of the mycarose sugar and modifications at the C-3 position of the aglycone. This relationship can be visualized as a core structure with different appended moieties.
Experimental Protocols
The isolation and structural characterization of this compound A components involve a multi-step process, beginning with fermentation of the producing microorganism, followed by extraction, purification, and detailed spectroscopic analysis.
Fermentation of Streptomyces kitasatoensis
A detailed protocol for the production of the this compound complex involves submerged fermentation of Streptomyces kitasatoensis.
-
Inoculum Preparation: A spore suspension of S. kitasatoensis is prepared from a fresh slant culture grown on a suitable agar medium, such as tomato paste oatmeal agar, for 10-14 days at 30°C.[11] The spores are suspended in sterile water or a 0.85% NaCl solution.[11]
-
Fermentation Medium: A typical fermentation medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, meat extract, yeast extract), and mineral salts (e.g., sodium chloride, calcium carbonate).[12] For example, a medium could consist of 0.5% peptone, 0.5% meat extract, 2% glucose, 0.5% sodium chloride, 0.3% dry yeast, and 0.3% calcium carbonate, adjusted to pH 7.[12]
-
Fermentation Conditions: The fermentation is carried out in a fermenter under aerobic conditions with agitation and aeration. The temperature is maintained at 27-30°C for a period of 72 to 85 hours.[12]
Extraction and Purification
Following fermentation, the this compound A complex is extracted from the culture broth and the individual components are purified.
-
Extraction: The fermentation broth is first filtered to remove the mycelia. The filtrate, containing the dissolved antibiotics, is then subjected to solvent extraction. A water-immiscible organic solvent, such as ethyl acetate or methyl isobutyl ketone, is used to extract the leucomycins at a slightly alkaline pH (7.5-9).[12]
-
Purification: The crude extract is then subjected to various chromatographic techniques to separate the individual this compound A components. High-performance liquid chromatography (HPLC) is a commonly employed method.
-
HPLC System: A typical setup includes a C18 reversed-phase column.
-
Mobile Phase: A gradient elution is often used, for example, with a mobile phase consisting of a mixture of 0.05 M Na2HPO4, acetonitrile, and methanol (e.g., in a 70:10:20 ratio) at a controlled pH.[9]
-
Detection: The eluting components are monitored using a UV detector, typically at a wavelength of 230 nm.[9]
-
Structural Elucidation
The precise chemical structure of each isolated this compound A component is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A purified sample of the this compound component is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl3).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D NMR: 1H and 13C NMR spectra provide initial information on the number and types of protons and carbons in the molecule.
-
2D NMR: More detailed structural information is obtained from two-dimensional NMR experiments, including:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of the stereochemistry.
-
-
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common technique used for macrolide antibiotics.
-
Analysis: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the different structural motifs within the molecule, such as the sugar moieties and the acyl groups, and helps to confirm the overall structure.[13]
-
Logical Workflow for this compound A Analysis
The process of identifying and characterizing the components of this compound A follows a logical progression from biological production to detailed chemical analysis.
This in-depth guide provides a foundational understanding of the chemical structures and analytical methodologies related to the components of this compound A. This knowledge is crucial for the scientific community to further explore the potential of these macrolide antibiotics in the development of new and effective therapeutic agents.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. diaion.com [diaion.com]
- 4. Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for uncialamycin biosynthesis, engineering, and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. frontiersin.org [frontiersin.org]
- 7. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 8. [Identification of the components and products of hydrolysis in acetylthis compound by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CA1046438A - Production of kitasamycin (this compound) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]
- 12. US3630846A - Antibiotic production using streptomyces kitasatoensis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
The Architect of Inhibition: A Technical Guide to the Mechanism of Action of Leucomycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycins, a family of 16-membered macrolide antibiotics, represent a significant class of protein synthesis inhibitors with potent activity against a range of bacterial pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of leucomycin on the bacterial ribosome. We will dissect its binding site within the 50S ribosomal subunit, elucidate its inhibitory effects on peptide chain elongation, and discuss the prevalent mechanisms of bacterial resistance. This document consolidates quantitative binding and susceptibility data, details key experimental methodologies, and provides visual representations of the involved pathways and processes to serve as a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction: The Ribosome as a Key Antimicrobial Target
The bacterial ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein, is a primary target for numerous clinically important antibiotics.[1] Its intricate structure and essential function present multiple opportunities for therapeutic intervention. Macrolide antibiotics, including the this compound family, selectively target the large (50S) ribosomal subunit, thereby arresting protein synthesis and inhibiting bacterial growth.[2] Understanding the precise molecular interactions between these drugs and their ribosomal target is paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.
Leucomycins, produced by various Streptomyces species, are characterized by a 16-membered lactone ring glycosidically linked to one or more sugar moieties. This structural feature distinguishes them from the more common 14- and 15-membered macrolides, such as erythromycin and azithromycin, and contributes to their unique interaction with the ribosome.
Mechanism of Action: Halting the Polypeptide Assembly Line
The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis at the level of polypeptide chain elongation.[3] This is achieved through a targeted interaction with the 50S ribosomal subunit, leading to a steric blockade of the nascent peptide exit tunnel (NPET).
Binding Site within the Nascent Peptide Exit Tunnel
This compound binds within the NPET, a molecular channel that spans the large ribosomal subunit from the peptidyl transferase center (PTC) to the ribosomal surface.[3][4] The binding site is predominantly composed of segments of the 23S ribosomal RNA (rRNA), with specific nucleotide interactions stabilizing the drug molecule.[5]
Key interactions involve:
-
Domain V of 23S rRNA: This highly conserved region forms a major part of the NPET and is crucial for the binding of macrolides.
-
Hydrophobic and Hydrogen Bonds: The this compound molecule is oriented within the tunnel through a series of hydrophobic interactions and hydrogen bonds with specific rRNA nucleotides. While the precise residues for this compound are not as extensively mapped as for some other macrolides, studies on the closely related 16-membered macrolide, josamycin, reveal key interactions that are likely conserved.[6]
The binding of this compound within the NPET physically obstructs the passage of the growing polypeptide chain, effectively halting its elongation beyond a few amino acids.[3]
Caption: this compound binds to the NPET of the 50S ribosomal subunit, blocking nascent peptide elongation.
Inhibition of Peptide Bond Formation and Translocation
While the primary inhibitory action is the blockage of the NPET, some 16-membered macrolides with extended side chains can also directly interfere with peptide bond formation at the PTC.[7] this compound's structure allows it to extend towards the PTC, potentially disrupting the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[8] This dual mechanism of action, both obstructing the exit tunnel and interfering with the catalytic center, contributes to the potent inhibitory effect of this compound.
Furthermore, the presence of this compound can induce the premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "drop-off".[9] This not only halts the synthesis of a specific protein but also depletes the pool of available tRNAs, further impacting overall protein synthesis.
Caption: this compound inhibits protein synthesis via NPET blockage, PTC interference, and inducing peptidyl-tRNA drop-off.
Quantitative Data
The efficacy of this compound can be quantified through its binding affinity to the ribosome and its minimum inhibitory concentration (MIC) against various bacterial species.
Ribosome Binding Affinity
Table 1: Ribosomal Binding Affinity of a Related 16-Membered Macrolide
| Antibiotic | Bacterial Species | Ribosome | Dissociation Constant (Kd) | Reference |
| Josamycin | Escherichia coli | 70S | 5.5 nM | [9] |
Note: Data for josamycin is presented as a proxy for this compound due to structural similarity.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MIC values for this compound and its analogs demonstrate its potency against a range of bacteria, particularly Gram-positive organisms.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and a Related Macrolide
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound A7 Analogs | Bacillus subtilis ATCC 6633 | - | - | - | [12] |
| Staphylococcus aureus ATCC 25923 | - | - | - | [12] | |
| Escherichia coli ATCC 25922 | >128 | >128 | >128 | [12] | |
| Josamycin | Staphylococcus aureus (Erythromycin-resistant) | - | - | 2 | [13] |
| Mycoplasma pneumoniae (Macrolide-resistant) | 1 - 8 | - | 4 | [14] | |
| Streptococcus pyogenes | - | - | - | [15] | |
| Streptococcus agalactiae | - | - | - | [15] | |
| Haemophilus influenzae | ≤0.03 - 4 | - | - | [16] |
Note: Data for josamycin is included to provide a broader context of the activity of 16-membered macrolides against clinically relevant pathogens.
Mechanisms of Resistance
The clinical efficacy of this compound is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance to macrolide antibiotics fall into three main categories.
Target Site Modification
The most common mechanism of macrolide resistance is the modification of the ribosomal binding site. This is typically mediated by Erm (erythromycin ribosome methylase) enzymes, which are encoded by erm genes. These enzymes catalyze the mono- or di-methylation of a specific adenine residue (A2058 in E. coli) in domain V of the 23S rRNA. This methylation reduces the binding affinity of macrolides to the ribosome, conferring resistance to this compound and other macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[8]
Drug Efflux
Active efflux pumps are membrane-associated proteins that recognize and expel antibiotics from the bacterial cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. Genes encoding these efflux pumps, such as the msr (macrolide and streptogramin resistance) and mef (macrolide efflux) genes, can be located on mobile genetic elements, facilitating their spread among bacterial populations.[4]
Drug Inactivation
A less common mechanism of resistance involves the enzymatic inactivation of the antibiotic. This can be mediated by macrolide phosphotransferases (encoded by mph genes) or macrolide esterases (encoded by ere genes), which chemically modify the this compound molecule, rendering it unable to bind to the ribosome.[4]
Caption: Overview of the primary mechanisms of bacterial resistance to this compound.
Experimental Protocols
The study of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Ribosome Binding Assay (Competitive Displacement)
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [14C]erythromycin) for binding to the ribosome.
Materials:
-
Purified 70S ribosomes from the target bacterial species (e.g., E. coli)
-
[14C]erythromycin of known specific activity
-
Unlabeled this compound
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 6 mM β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of 70S ribosomes and [14C]erythromycin in binding buffer.
-
Add increasing concentrations of unlabeled this compound to the reaction mixtures.
-
Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-bound radioligand will be retained on the filter, while unbound ligand will pass through.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound [14C]erythromycin as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of [14C]erythromycin binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive ribosome binding assay to determine the binding affinity of this compound.
In Vitro Translation Inhibition Assay
This assay assesses the direct inhibitory effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract or a reconstituted PURE system)
-
mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]methionine) or a system for non-radioactive detection
-
This compound
-
Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions, including the cell-free extract, mRNA template, and amino acid mixture.
-
Add varying concentrations of this compound to the reactions.
-
Incubate the reactions at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.
-
Stop the reactions.
-
Quantify the amount of newly synthesized protein.
-
Radiolabeling: Precipitate the proteins with TCA, collect the precipitate on a filter, and measure the incorporated radioactivity.
-
Reporter Enzyme: Measure the enzymatic activity (e.g., luminescence for luciferase) of the synthesized reporter protein.
-
-
Plot the amount of protein synthesis as a function of this compound concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by broth microdilution or agar dilution methods according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI).
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton broth)
-
This compound stock solution
-
96-well microtiter plates
Procedure (Broth Microdilution):
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (no antibiotic) and negative (no bacteria) control wells.
-
Incubate the plates at the appropriate temperature and duration for the specific bacterium (e.g., 35°C for 16-20 hours for S. aureus).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Conclusion
This compound exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis through a multifaceted mechanism that includes blockage of the nascent peptide exit tunnel and potential interference with the peptidyl transferase center. Its high affinity for the ribosomal target underscores its potency, particularly against Gram-positive bacteria. However, the emergence of resistance through target site modification, drug efflux, and enzymatic inactivation poses a significant challenge to its continued clinical utility. A thorough understanding of these molecular interactions and resistance mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of next-generation macrolide antibiotics capable of overcoming existing resistance and effectively treating bacterial infections. This guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Large-scale characterization of the macrolide resistome reveals high diversity and several new pathogen-associated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Josamycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetics of Antimicrobial Resistance - The Effects on Human Health of Subtherapeutic Use of Antimicrobials in Animal Feeds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 8. Dissociation constant - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Prevalence of Genotypes That Determine Resistance of Staphylococci to Macrolides and Lincosamides in Serbia [frontiersin.org]
- 16. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Biosynthesis of the Leucomycin Aglycone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of the leucomycin aglycone, the polyketide core of the 16-membered macrolide antibiotic, this compound. Produced by Streptomyces kitasatoensis, this compound exhibits potent antibacterial activity. Understanding its biosynthesis is crucial for the rational design of novel derivatives with improved therapeutic properties. This document details the enzymatic machinery, precursor supply, and genetic organization, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows.
The Polyketide Synthase (PKS) Assembly Line
The this compound aglycone is assembled by a Type I modular polyketide synthase (PKS). This enzymatic complex functions as an assembly line, where each module is responsible for the incorporation and modification of a specific building block. The biosynthesis is initiated by a starter unit, followed by a series of extension cycles, each adding a two-carbon unit derived from methylmalonyl-CoA or malonyl-CoA.
The this compound biosynthetic gene cluster from Streptomyces kitasatoensis (MIBiG accession: BGC0002452) contains the genes encoding the PKS and other necessary enzymes.[1] The core PKS is encoded by a set of large, multifunctional genes, lcmA through lcmCXI. These genes encode multiple PKS modules, each containing a specific set of catalytic domains.
Modular Organization of the this compound PKS
The precise modular organization of the this compound PKS has been elucidated through genetic and biochemical studies. Each module contains a Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domain. Additionally, modules may contain a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domain, which modify the β-keto group of the growing polyketide chain.
Below is a diagram illustrating the general architecture of a modular polyketide synthase.
Caption: General organization of a Type I modular polyketide synthase assembly line.
Precursor Supply and Isotopic Labeling Studies
The biosynthesis of the this compound aglycone utilizes specific starter and extender units derived from primary metabolism. Isotopic labeling studies have been instrumental in elucidating the origin of the carbon backbone.
Precursor Incorporation
Feeding experiments with isotopically labeled precursors have confirmed the incorporation of acetate, propionate, and butyrate into the this compound aglycone. L-valine and L-leucine have been shown to direct the biosynthesis towards specific this compound congeners by providing the isobutyryl-CoA and isovaleryl-CoA starter units, respectively.[2][3] The extender units are primarily derived from methylmalonyl-CoA.
Table 1: Precursor Feeding and its Effect on this compound Production
| Precursor Fed | Directed Biosynthesis Towards | Effect on Titer | Reference |
| L-valine | This compound A4/A5 (butyryl side chain) | Doubled | [2] |
| L-leucine | This compound A1/A3 (isovaleryl side chain) | Quadrupled | [2] |
Isotopic Labeling Studies
Early biosynthetic studies utilized 13C-labeled precursors to trace the origin of each carbon atom in the this compound A3 aglycone.[4] These studies confirmed the polyketide nature of the aglycone and identified the specific incorporation pattern of the precursor units.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.
Gene Disruption in Streptomyces kitasatoensis
Gene disruption is a fundamental technique to elucidate the function of specific genes within the biosynthetic cluster. The REDIRECT protocol is a widely used method for gene replacement in Streptomyces.[5]
Workflow for Gene Disruption in S. kitasatoensis
Caption: A typical workflow for targeted gene disruption in Streptomyces.
Enzyme Assays for PKS Domains
The catalytic activity of individual PKS domains can be assessed through various in vitro assays.
-
Ketosynthase (KS) Domain Assay: A fluorescence transfer assay can be used to determine the substrate selectivity of KS domains.[6] In this assay, the KS domain is incubated with an acyl-N-acetylcysteamine (SNAC) thioester substrate, followed by the addition of a fluorescently labeled ACP. The transfer of fluorescence from the ACP to the KS domain indicates substrate acceptance.
-
Acyltransferase (AT) Domain Assay: A continuous enzyme-coupled assay using α-ketoglutarate dehydrogenase can be employed to measure the activity of AT domains.[7] This assay monitors the release of Coenzyme A during the transfer of the acyl group from acyl-CoA to the ACP.
-
Dehydratase (DH) Domain Assay: The activity of DH domains can be assayed by monitoring the dehydration of a β-hydroxyacyl-ACP substrate, often using mass spectrometry to detect the product.
Regulatory Networks
The biosynthesis of this compound is tightly regulated at the transcriptional level. The gene cluster contains putative regulatory genes, such as lcmRI and lcmRII, which are thought to control the expression of the biosynthetic genes in response to developmental and environmental cues. The disruption of negative regulators, such as nsdA, has been shown to activate silent antibiotic biosynthetic gene clusters in other Streptomyces species.[8]
Caption: A proposed regulatory cascade for this compound biosynthesis.
Conclusion
The biosynthesis of the this compound aglycone is a complex process orchestrated by a large, modular polyketide synthase. A thorough understanding of this pathway, from the genetic organization and regulatory networks to the biochemical function of individual enzymes, is paramount for the successful engineering of novel this compound derivatives. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of natural product biosynthesis and drug development, paving the way for the creation of next-generation antibiotics.
References
- 1. BGC0002452 [mibig.secondarymetabolites.org]
- 2. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Letter: Biosynthetic studies using 13C enriched precursors on the 16-membered macrolide antibiotic this compound A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 6. A Mechanism-Based Fluorescence Transfer Assay for Examining Ketosynthase Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Activation of silent antibiotic synthesis in Streptomyces lividans by disruption of a negative regulator nsdA, a gene conserved in Streptomyces] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes of the Leucomycin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a family of 16-membered macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. These compounds are of significant interest due to their broad-spectrum antibacterial activity, which is achieved through the inhibition of bacterial protein synthesis. The biosynthesis of the complex leucomycin structure is orchestrated by a cohort of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). This technical guide provides a detailed exploration of the key enzymes within the this compound BGC, their putative roles in the biosynthetic pathway, and methodologies for their experimental investigation.
The this compound Biosynthetic Gene Cluster (BGC0002452)
The this compound biosynthetic gene cluster from Streptomyces kitasatoensis, cataloged as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, is a large contiguous region of DNA spanning approximately 97 kilobases. This cluster contains the complete genetic blueprint for this compound production, including the core polyketide synthase (PKS) genes, genes for the biosynthesis of deoxysugar moieties, tailoring enzymes that modify the macrolactone scaffold, and regulatory elements that control the expression of the entire pathway.
Core Enzymatic Components of this compound Biosynthesis
The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the 16-membered macrolactone ring by a Type I modular polyketide synthase; (2) synthesis of the deoxysugars L-mycarose and D-forosamine; and (3) post-PKS modifications, including glycosylation and acylation. The key enzymes involved in these processes are detailed below.
The Polyketide Synthase (PKS) Assembly Line
The backbone of the this compound aglycone is assembled by a large, multi-modular Type I PKS encoded by a series of genes designated lcmA through lcmC. This enzymatic assembly line catalyzes the sequential condensation of short-chain carboxylic acid units to form the polyketide chain. Each module of the PKS is responsible for one cycle of chain elongation and is comprised of several catalytic domains.
| Gene(s) | Enzyme Complex | Key Domains | Putative Function |
| lcmA1-A5 | This compound PKS 1-5 | KS, AT, ACP | Initiation and early elongation modules of the polyketide chain. |
| lcmB1-B3 | This compound PKS 6-8 | KS, AT, KR, ACP | Mid-chain elongation and reduction steps. |
| lcmC1-C11 | This compound PKS 9-19 | KS, AT, KR, DH, ER, ACP, TE | Late-stage elongation, further modifications, and final release of the macrolactone ring via the Thioesterase (TE) domain. |
Table 1: Polyketide Synthase Enzymes in the this compound Biosynthetic Gene Cluster.
The specificities of the Acyltransferase (AT) domains within each module for different extender units (e.g., malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and the presence or absence of reductive domains (Ketoreductase - KR, Dehydratase - DH, Enoyl Reductase - ER) dictate the final structure of the polyketide backbone.
Post-PKS Tailoring Enzymes
Once the macrolactone ring is formed, it undergoes a series of modifications by tailoring enzymes to yield the final bioactive this compound molecules. These modifications include glycosylation and acylation.
| Gene | Putative Enzyme | Inferred Function |
| lcmD | Glycosyltransferase | Catalyzes the attachment of the first deoxysugar, likely mycarose, to the aglycone. |
| lcmE | Glycosyltransferase | Catalyzes the attachment of the second deoxysugar, likely forosamine. |
| lcmF | P450 Monooxygenase | Likely involved in hydroxylation of the macrolactone ring. |
| lcmG | Acyltransferase | Transfers a short-chain acyl group (e.g., butyryl or isovaleryl) to the mycarose moiety, leading to the diversity of this compound congeners. |
Table 2: Key Tailoring Enzymes in the this compound Biosynthetic Pathway.
Quantitative Data
As of the current literature, specific quantitative kinetic parameters (e.g., Km, kcat) for the individual enzymes of the this compound biosynthetic pathway have not been extensively reported. The determination of these values would necessitate the individual expression, purification, and biochemical characterization of each Lcm enzyme. However, based on data from homologous enzymes in other macrolide biosynthetic pathways, it can be anticipated that the PKS domains and tailoring enzymes operate with catalytic efficiencies typical for secondary metabolite biosynthesis.
Regulatory Network and Signaling
The expression of the this compound biosynthetic gene cluster is tightly controlled by a complex regulatory network. This network likely involves pathway-specific regulatory proteins encoded within the cluster, such as those designated lcmRI and lcmRII, which are thought to act as transcriptional activators. These regulators integrate various cellular signals, including nutrient availability and developmental cues, to switch on the production of this compound at the appropriate time in the bacterial life cycle.
Experimental Protocols
The following sections outline generalized experimental protocols that can be adapted for the study of the key enzymes in the this compound biosynthetic pathway.
Gene Knockout and Complementation
Objective: To confirm the function of a specific lcm gene in this compound biosynthesis.
Methodology:
-
Construct a gene replacement vector: A plasmid is constructed containing the upstream and downstream flanking regions of the target lcm gene, with a selectable marker (e.g., an antibiotic resistance gene) in place of the coding sequence.
-
Transformation and homologous recombination: The vector is introduced into S. kitasatoensis via protoplast transformation or intergeneric conjugation from E. coli. Homologous recombination will lead to the replacement of the wild-type gene with the disruption cassette.
-
Mutant verification: Potential mutants are selected based on the resistance marker and verified by PCR and Southern blotting.
-
Phenotypic analysis: The mutant strain is fermented, and the culture extract is analyzed by HPLC or LC-MS to confirm the abolition of this compound production or the accumulation of a biosynthetic intermediate.
-
Complementation: The wild-type gene is cloned into an integrative vector and introduced into the mutant strain to restore this compound production, confirming that the observed phenotype was due to the specific gene knockout.
Heterologous Expression and Purification of an Lcm Enzyme
Objective: To obtain a pure, active Lcm enzyme for in vitro biochemical assays.
Methodology:
-
Cloning: The target lcm gene is amplified by PCR and cloned into a suitable expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag).
-
Expression Host: E. coli BL21(DE3) is a commonly used host for heterologous protein expression. For complex proteins like PKS modules, a Streptomyces host might be more appropriate.
-
Induction and Culture: Protein expression is induced, and the cells are grown under optimized conditions (temperature, time) to maximize soluble protein yield.
-
Lysis and Affinity Purification: Cells are harvested and lysed. The protein of interest is purified from the crude lysate using affinity chromatography.
-
Further Purification: If necessary, further purification steps such as ion-exchange and size-exclusion chromatography are performed to achieve high purity.
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of a purified Lcm enzyme.
For a PKS Module:
-
A reaction mixture is prepared containing the purified PKS module, the appropriate starter and extender units (as Coenzyme A thioesters), and NADPH if reductive domains are present.
-
The reaction is incubated, and the product is extracted and analyzed by LC-MS to identify the elongated and modified polyketide intermediate.
For a Glycosyltransferase (e.g., LcmD or LcmE):
-
The assay contains the purified glycosyltransferase, the aglycone acceptor substrate, and the appropriate nucleotide-activated sugar donor.
-
The formation of the glycosylated product is monitored over time by HPLC.
-
Kinetic parameters can be determined by measuring initial reaction velocities at varying substrate concentrations.
Conclusion
The key enzymes of the this compound biosynthetic gene cluster represent a sophisticated molecular machinery for the production of a clinically relevant antibiotic. While much of their specific function is inferred from homology, the tools of molecular genetics and biochemistry are poised to unravel the precise mechanisms of each enzymatic step. This knowledge will not only provide fundamental insights into natural product biosynthesis but also empower the rational engineering of these pathways to generate novel macrolide antibiotics with improved therapeutic properties.
An In-depth Technical Guide to Natural Variants and Analogues of the Leucomycin Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the leucomycin complex, a family of 16-membered macrolide antibiotics. It delves into the natural variants of this compound, including prominent members like josamycin, rokitamycin, and midecamycin, and explores the landscape of their synthetic analogues. This document is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to the this compound Complex
The this compound complex, produced by various Streptomyces species, represents a significant class of macrolide antibiotics. These compounds are characterized by a 16-membered lactone ring glycosidically linked to one or more deoxy sugars. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. This interaction blocks the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome[2][3]. This guide will explore the diversity within the this compound family, examining both naturally occurring variants and synthetically derived analogues, with a focus on their structure-activity relationships and therapeutic potential.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound variants and analogues is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of key this compound complex members against a range of pathogenic bacteria.
Table 1: In Vitro Antibacterial Activity (MIC, µg/mL) of Josamycin
| Bacterial Strain | MIC Range | Reference(s) |
| Staphylococcus aureus | 0.25 - >256 | [4][5][6] |
| Streptococcus pneumoniae | 0.016 - 0.5 | [6][7][8] |
| Streptococcus pyogenes | <0.03 - 0.5 | [8] |
| Haemophilus influenzae | 2 - 16 | [6][8] |
| Moraxella catarrhalis | ≤0.015 | [9] |
| Mycoplasma pneumoniae | 0.03 | [9] |
| Chlamydia pneumoniae | 0.25 | [9] |
| Escherichia coli | >100 | [7] |
Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of Rokitamycin
| Bacterial Strain | MIC Range | Reference(s) |
| Staphylococcus aureus | 1 - >100 | [8][10] |
| Streptococcus pneumoniae | <0.03 - 0.5 | [8] |
| Streptococcus pyogenes | <0.03 - 0.5 | [8] |
| Haemophilus influenzae | > erythromycin | [8] |
| Moraxella catarrhalis | comparable to erythromycin | [8] |
| Mycoplasma pneumoniae | 0.007 | |
| Campylobacter jejuni | 1.56 | [11] |
| Borrelia burgdorferi | same as clarithromycin/azithromycin | [12] |
Table 3: In Vitro Antibacterial Activity (MIC, µg/mL) of Midecamycin and Midecamycin Acetate
| Bacterial Strain | MIC Range (Midecamycin) | MIC Range (Midecamycin Acetate) | Reference(s) |
| Staphylococcus aureus | <3.1 | much superior in vivo | [13][14] |
| Streptococcus pneumoniae | <3.1 | superior in vivo | [13][14] |
| Streptococcus pyogenes | <3.1 | 93.8% susceptible | [13][14] |
| Haemophilus influenzae | <3.1 | - | [14] |
| Mycoplasma pneumoniae | - | ≤0.015 | [9] |
| Chlamydia pneumoniae | - | 0.5 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound variants and analogues.
Synthesis of this compound Analogues
3.1.1. General Procedure for Nitroso Diels-Alder Reaction with this compound A7 [15]
-
Dissolve this compound A7 (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the desired 2-nitrosopyridine (1.2 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes, monitoring for the consumption of this compound A7.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using silica gel flash chromatography to obtain the this compound analogue.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add an equal volume of the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Ribosome Binding Assay (Fluorescence Polarization)[17]
This assay measures the binding of a fluorescently labeled macrolide to the 70S ribosome and the displacement of this probe by a test compound.
-
Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli MRE600).
-
Prepare a reaction mixture containing the purified ribosomes and a fluorescently labeled macrolide (e.g., fluorescent erythromycin derivative) in a suitable binding buffer.
-
Add increasing concentrations of the test compound (unlabeled this compound analogue) to the reaction mixture.
-
Incubate the mixture at room temperature to allow for binding competition to reach equilibrium.
-
Measure the fluorescence polarization of the samples using a suitable plate reader.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescent probe by the test compound, from which the dissociation constant (Kd) can be determined.
Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of this compound analogues against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Key Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound antibiotics and a typical experimental workflow for their study.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: Inhibition of bacterial protein synthesis by this compound analogues.
Experimental Workflow for Analogue Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of this compound analogues.
Conclusion
The this compound complex continues to be a rich source of antibacterial agents. The exploration of its natural variants and the synthesis of novel analogues have revealed promising avenues for overcoming antibiotic resistance. The data and protocols presented in this guide offer a foundation for further research and development in this critical area. The structure-activity relationships derived from these studies will be instrumental in the rational design of next-generation macrolide antibiotics with improved efficacy and pharmacological properties. The provided visualizations of the mechanism of action and experimental workflows aim to facilitate a deeper understanding and more efficient investigation of these important compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Midecamycin - Wikipedia [en.wikipedia.org]
- 4. CN102775456A - Preparation method of midecamycin acetate - Google Patents [patents.google.com]
- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pew.org [pew.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modifications of a macrolide antibiotic midecamycin (SF-837). I. Synthesis and structure of 9,3''-diacetylmidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 11. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]
- 12. byjus.com [byjus.com]
- 13. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of novel this compound analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Leucomycin Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin is a complex of macrolide antibiotics produced by Streptomyces kitasatoensis. Primarily composed of 16-membered macrocyclic lactones, it is a crucial agent in both veterinary and, historically, human medicine, exhibiting a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound powder. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual diagrams of its mechanism of action and relevant experimental workflows to support research and development activities.
Chemical Identity and Structure
This compound is not a single entity but a mixture of several closely related components. The complex is broadly divided into groups A, B, U, and V. Commercially available this compound consists mainly of group A components, with regulatory standards often requiring a minimum of 85% A-group compounds.[1] The core chemical structure features a 16-membered lactone ring attached to two deoxy sugars, mycaminose and mycarose.[1] Variations between the different components arise from different substituents on the lactone ring and the mycarose moiety.[1] One of the major and most well-studied components, this compound A3, is identical to another macrolide antibiotic, Josamycin.
Physical Properties
The physical characteristics of this compound powder are critical for its handling, formulation, and bioavailability. Key properties are summarized below.
General and Organoleptic Properties
| Property | Description | Reference(s) |
| Appearance | White or light-yellow crystalline powder | [1][2] |
| Taste | Bitter | [1] |
Powder Flow Properties
The flowability of this compound powder is essential for manufacturing processes such as blending, hopper feeding, and die filling for tablet compression. The flow characteristics can be assessed using several standard indices.
| Parameter | Typical Value Range (Flow Description) | Reference(s) |
| Angle of Repose (θ) | 25-30° (Excellent) to >41° (Poor) | [3][4] |
| Compressibility Index | <10% (Excellent) to >38% (Very, very poor) | [3][5] |
| Hausner Ratio | 1.00-1.11 (Excellent) to >1.60 (Very, very poor) | [3][5] |
| Note: Specific values for this compound powder are not widely published and should be determined experimentally. The ranges provided are standard pharmaceutical classifications. |
Chemical Properties
The chemical properties of this compound dictate its stability, solubility, and ultimately, its biological activity.
Molecular and Physicochemical Data
| Property | Value | Component Reference | Reference(s) |
| Molecular Formula | C₄₂H₆₉NO₁₅ | Josamycin (A3) | [6] |
| C₃₅H₅₉NO₁₃ | This compound V | [7] | |
| Molecular Weight | 828.0 g/mol | Josamycin (A3) | [6] |
| 701.8 g/mol | This compound V | [7] | |
| Melting Point | ~120 °C (with decomposition) | This compound A5 | [2] |
| pKa (predicted) | 13.06 ± 0.70 | This compound V |
Solubility Profile
This compound is a lipophilic, weakly alkaline compound.[1] Its solubility is a key factor in solvent selection for analytical methods and formulation development.
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (may require sonication) | [8] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.75 mg/mL (clear solution) | [9] |
| 10% DMSO / 90% Corn Oil | ≥ 2.75 mg/mL (clear solution) | [9] |
Stability
-
Thermal and pH: this compound powder is stable for long periods at room temperature. In aqueous solutions, it remains stable for one hour at 100°C between pH 6.0 and 8.0. However, it is readily damaged in acidic aqueous solutions (pH < 6.0) at 100°C.[1]
-
Storage: For long-term preservation, the powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months.[10]
Spectral Characteristics
Spectroscopic analysis is fundamental for the identification, quantification, and structural elucidation of this compound.
UV-Visible Spectroscopy
The this compound complex contains components with different chromophores, leading to multiple absorption maxima.
-
λmax at 231 nm: Corresponds to major components like this compound A3 (Josamycin).
-
λmax at 280 nm: Corresponds to certain minor components.
-
λmax at 205 nm: A third group of minor components exhibits absorption at this wavelength.
Infrared (IR) Spectroscopy
An FT-IR spectrum of this compound would reveal characteristic peaks for its functional groups. While a specific spectrum is not provided, analysis would show:
-
~3450 cm⁻¹: Broad O-H stretching (hydroxyl groups).
-
~2970-2850 cm⁻¹: C-H stretching (alkyl groups).
-
~1730 cm⁻¹: C=O stretching (lactone ester).
-
~1690 cm⁻¹: C=O stretching (aldehyde/ketone).
-
~1165 cm⁻¹ & ~1050 cm⁻¹: C-O stretching (ethers, esters, alcohols).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete assignment of ¹H and ¹³C NMR spectra has been performed for Josamycin (this compound A3). These complex spectra are invaluable for detailed structural confirmation. Key chemical shifts provide information on the conformation of the macrolide ring and the orientation of the sugar moieties.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. Like other macrolide antibiotics, it binds to the 50S subunit of the bacterial ribosome. This binding occurs within the nascent peptide exit tunnel (NPET). By physically obstructing the tunnel, this compound prevents the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and halting protein production.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure elucidation, complete NMR assignment and PM5 theoretical studies of new hydroxy-aminoalkyl-alpha,beta-unsaturated derivatives of the macrolide antibiotic josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfacapsulefillers.com [lfacapsulefillers.com]
- 5. bettersizeinstruments.com [bettersizeinstruments.com]
- 6. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Conformational analysis of josamycin, a 16-membered macrolide free in solution and bound to bacterial ribosomes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. interchim.fr [interchim.fr]
A Technical Guide to the Solubility of Leucomycin in DMSO, Ethanol, and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Leucomycin in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering both quantitative data and detailed experimental protocols.
Introduction to this compound
This compound is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. It is a complex of closely related compounds, with several analogues designated as this compound A1, A3 (also known as Josamycin), A4, A5, and others.[1][2] These components exhibit a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci. The solubility of this compound is a critical parameter for its formulation, in vitro testing, and overall drug development process.
Quantitative Solubility Data
The solubility of this compound can vary depending on the specific analogue and the solvent. The following table summarizes the available quantitative and qualitative solubility data for this compound and its specific components in DMSO, ethanol, and water.
| Compound | Solvent | Solubility | Notes |
| This compound (unspecified) | DMSO | 110 mg/mL | Ultrasonic assistance may be required.[3] |
| Josamycin (this compound A3) | DMSO | ~15 mg/mL | |
| This compound (unspecified) | Ethanol | Soluble | Quantitative data not specified.[1][2] |
| Josamycin (this compound A3) | Ethanol | ~25 mg/mL | |
| This compound (unspecified) | Water | < 0.1 mg/mL (insoluble) | [3] |
| This compound A1 | Water | Good water solubility | [4] |
| This compound A5 | Water | Limited water solubility | [5] |
| This compound complex | Water | Limited water solubility | [1][2][6] |
Note: The term "this compound" in some commercial sources may refer to the complex or a specific, undisclosed major component. It is crucial to consider the specific this compound analogue when interpreting solubility data, as variations in their chemical structures can influence their solubility profiles.
Experimental Protocols: Determination of Equilibrium Solubility
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol provides a general framework for this procedure.
Materials
-
This compound (of the desired analogue or complex)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (95% or absolute), analytical grade
-
Purified water (e.g., deionized or distilled)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for analysis
Procedure
-
Preparation of Solvent: Prepare the desired solvents (DMSO, ethanol, or water).
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to pellet the undissolved material.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Analysis: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.
-
Data Reporting: The solubility is reported as the mean concentration from replicate experiments (typically n=3), expressed in units such as mg/mL or µg/mL.
Visualizations
Mechanism of Action of this compound
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding event blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA and cessation of protein elongation.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
References
The Inner Workings of 16-Membered Macrolide Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sixteen-membered macrolide antibiotics represent a critical class of therapeutic agents, primarily utilized in veterinary medicine, with some serving important roles in human health. Their complex mode of action, centered on the bacterial ribosome, offers a fascinating case study in selective toxicity and a fertile ground for the development of novel antibacterial agents. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the activity of 16-membered macrolides, with a focus on their interaction with the ribosome, the experimental methodologies used to elucidate these interactions, and the quantitative data that defines their efficacy.
Core Mechanism of Action: Stalling Protein Synthesis
The primary target of 16-membered macrolide antibiotics is the 50S subunit of the bacterial ribosome. By binding within the nascent peptide exit tunnel (NPET), these molecules physically obstruct the passage of newly synthesized polypeptide chains. This steric hindrance is the cornerstone of their bacteriostatic effect, which can become bactericidal at higher concentrations.
The binding site is located near the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation. Unlike some other ribosome-targeting antibiotics, 16-membered macrolides do not directly inhibit the PTC's enzymatic activity for the first few peptide bonds. Instead, they allow the initiation of translation and the formation of a short nascent peptide. However, as the polypeptide chain elongates, it inevitably collides with the bound macrolide, leading to a conformational strain on the peptidyl-tRNA and subsequent dissociation from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off".[1][2][3] This premature termination of protein synthesis is a key aspect of their inhibitory action.
The interaction of 16-membered macrolides with the ribosome is characterized by a slow association and a very slow dissociation, contributing to their prolonged inhibitory effect. For instance, the average lifetime of josamycin on the ribosome is approximately 3 hours, a stark contrast to the less than 2-minute residency of the 14-membered macrolide, erythromycin.[1]
The Ribosomal Binding Site: A Detailed View
The binding pocket for 16-membered macrolides within the NPET is predominantly formed by segments of 23S ribosomal RNA (rRNA), with contributions from ribosomal proteins L4 and L22. Key rRNA nucleotides involved in the interaction include those in domain V (such as A2058, A2059, and A2062 in E. coli numbering) and domain II (including A752).[2][4]
A distinguishing feature of many 16-membered macrolides, such as tylosin, is the presence of a mycinose sugar moiety. This sugar extends towards the PTC and can make additional contacts within the tunnel, enhancing the binding affinity and influencing the context-specific nature of translation inhibition.[4] The precise orientation and interactions of the macrolide's various functional groups with the rRNA nucleotides dictate the strength of binding and the spectrum of activity.
Quantitative Analysis of Macrolide-Ribosome Interactions
The efficacy of 16-membered macrolides can be quantified through various biochemical and biophysical assays. These studies provide crucial data for structure-activity relationship (SAR) analyses and the development of new derivatives.
| Antibiotic | Organism/System | Method | Parameter | Value | Reference |
| Josamycin | E. coli (cell-free) | In vitro translation | Kd | 5.5 nM | [1] |
| Tylosin | P. aeruginosa (in vitro) | A/T Assay | IC50 | 0.05 - 13.0 µM | [5] |
| Spiramycin | P. aeruginosa (in vitro) | A/T Assay | IC50 | 0.07 - 18 µM | [5] |
| Rosaramicin | E. coli | Equilibrium Dialysis | Kd | ~10-7 M | [6] |
*A/T Assay refers to a poly(U) mRNA-directed aminoacylation/translation protein synthesis system.
Signaling Pathways and Logical Relationships
The following diagram illustrates the core mechanism of action of 16-membered macrolide antibiotics, from ribosome binding to the downstream consequences for the bacterial cell.
Caption: Mechanism of action of 16-membered macrolides.
Experimental Workflows
The study of macrolide-ribosome interactions relies on a suite of sophisticated experimental techniques. The following diagram outlines a general workflow for characterizing a novel macrolide antibiotic.
Caption: Workflow for characterizing macrolide-ribosome interactions.
Detailed Methodologies for Key Experiments
A comprehensive understanding of the mode of action of 16-membered macrolides is built upon a foundation of rigorous experimental protocols. Below are detailed methodologies for key experiments cited in the study of these antibiotics.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary factors is programmed with a specific mRNA, often encoding a reporter enzyme like luciferase. The amount of protein produced is quantified, and the inhibition by the antibiotic is determined.
Detailed Protocol:
-
Preparation of Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase.
-
Harvest cells by centrifugation and wash with a buffer containing high magnesium concentrations to maintain ribosome integrity.
-
Lyse the cells by sonication or with a French press.
-
Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
-
Dialyze the extract against a buffer to remove small molecules.
-
-
Translation Reaction:
-
In a microtiter plate, set up reactions containing the S30 extract, an energy source (ATP, GTP), a mixture of amino acids (one of which may be radiolabeled, e.g., 35S-methionine), and the mRNA template (e.g., luciferase mRNA).
-
Add the 16-membered macrolide antibiotic at a range of concentrations. Include a no-antibiotic control and a no-mRNA control.
-
Incubate the reaction at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Quantification of Protein Synthesis:
-
If using a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.
-
If using a radiolabeled amino acid, precipitate the proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the results to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ribosome Binding Assays
These assays directly measure the interaction between the macrolide and the ribosome.
Principle: This method relies on the retention of large ribosome-antibiotic complexes on a filter, while the smaller, unbound antibiotic passes through.
Detailed Protocol:
-
Preparation of Ribosomes:
-
Isolate 70S ribosomes from a bacterial culture using sucrose gradient centrifugation.
-
-
Binding Reaction:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of a radiolabeled 16-membered macrolide (e.g., 3H-dihydrorosaramicin).
-
Allow the binding to reach equilibrium (incubation time and temperature will depend on the specific macrolide).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum.
-
Wash the filter with a small volume of cold buffer to remove non-specifically bound antibiotic.
-
-
Quantification:
-
Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity.
-
-
Data Analysis:
-
Plot the amount of bound antibiotic against the concentration of free antibiotic.
-
Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites.
-
Principle: This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a labeled macrolide upon binding to the much larger ribosome.
Detailed Protocol:
-
Preparation of Reagents:
-
Synthesize a fluorescently labeled macrolide derivative (e.g., BODIPY-erythromycin as a competitor).
-
Purify 70S ribosomes.
-
-
Binding Assay:
-
In a microplate, incubate a fixed concentration of the fluorescently labeled macrolide with varying concentrations of ribosomes to determine its Kd.
-
For competitive binding, incubate a fixed concentration of ribosomes and the fluorescently labeled macrolide with increasing concentrations of the unlabeled 16-membered macrolide.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
For direct binding, plot the change in polarization against the ribosome concentration to determine the Kd.
-
For competitive binding, plot the displacement of the fluorescent probe against the concentration of the unlabeled macrolide to determine its IC50, which can be converted to a Ki.
-
Cryo-Electron Microscopy (Cryo-EM) of Macrolide-Ribosome Complexes
Principle: This technique allows for the high-resolution structural determination of the macrolide bound to the ribosome in a near-native, frozen-hydrated state.
Detailed Protocol:
-
Ribosome-Macrolide Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of the 16-membered macrolide antibiotic to ensure saturation of the binding site.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-macrolide complex solution to a glow-discharged cryo-EM grid (typically a holey carbon grid).
-
Blot the grid with filter paper to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image the frozen grids in a transmission electron microscope equipped with a direct electron detector at cryogenic temperatures.
-
Collect a large dataset of images (micrographs) of the individual ribosome particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform motion correction, contrast transfer function (CTF) estimation, and particle picking.
-
Classify the particle images to select for homogeneous populations.
-
Generate a 3D reconstruction of the ribosome-macrolide complex by averaging the aligned particle images.
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome and the macrolide into the cryo-EM density map.
-
Analyze the interactions between the macrolide and the ribosomal components at an atomic level.
-
Conclusion
The 16-membered macrolide antibiotics are a testament to the power of natural products in combating bacterial infections. Their intricate mechanism of action, involving a nuanced interplay with the bacterial ribosome, continues to be a subject of intense research. The experimental techniques outlined in this guide provide the tools to dissect these interactions at a molecular level, paving the way for the rational design of new and improved antibiotics that can overcome the growing challenge of antimicrobial resistance. The quantitative data derived from these methods is indispensable for building a comprehensive understanding of the structure-activity relationships that govern the efficacy of this important class of drugs.
References
- 1. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Erythromycin Resistance Phenotype Associated with Peptidyl-tRNA Drop-Off on Early UGG and GGG Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of a 16-membered macrolide. Binding of rosaramicin to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of the Leucomycin Complex: An In-depth Technical Guide
The Leucomycin complex, also known as Kitasamycin, is a group of macrolide antibiotics produced by Streptomyces kitasatoensis. This complex is a mixture of several structurally related compounds, primarily Leucomycins A1, A3, A4, A5, and A7, along with other components like Josamycin and Midecamycin. Renowned for its broad-spectrum antibacterial activity, the this compound complex has also demonstrated significant anti-inflammatory, immunomodulatory, and even antiviral properties, making it a subject of considerable interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the biological activity of the this compound complex, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Antibacterial Activity
The primary and most well-characterized biological activity of the this compound complex is its antibacterial effect against a wide range of pathogens. Its spectrum of activity primarily includes Gram-positive bacteria and some Gram-negative bacteria, as well as atypical pathogens like Mycoplasma.[1][2][3] The antibacterial action of this compound is primarily bacteriostatic, but it can be bactericidal at higher concentrations.[4]
Mechanism of Antibacterial Action
The antibacterial mechanism of the this compound complex is consistent with that of other macrolide antibiotics. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[5] This binding interferes with the translocation step of polypeptide chain elongation, ultimately halting protein production and inhibiting bacterial growth.
Antibacterial Spectrum and Potency
The in vitro potency of the this compound complex and its components is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound, Josamycin, and Midecamycin against a range of clinically relevant bacteria.
| Bacterial Species | This compound Complex (Kitasamycin) MIC (µg/mL) | Josamycin MIC (µg/mL) | Midecamycin MIC (µg/mL) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | - | 1[6] | 1[4] |
| Staphylococcus aureus (Erythromycin-resistant) | - | 2[7][8] | - |
| Streptococcus pneumoniae | - | 0.03-0.12[6] | 0.25[4] |
| Streptococcus pyogenes | - | - | ≤0.06[9] |
| Enterococcus faecalis | - | 0.5-1[6] | - |
| Bacillus subtilis | - | - | 1[4] |
| Gram-Negative Bacteria | |||
| Haemophilus influenzae | - | 2-16[6] | 8-32[6] |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are compiled from various studies for comparative purposes.
Anti-inflammatory and Immunomodulatory Activities
Beyond their antibacterial effects, macrolide antibiotics, including components of the this compound complex, are known to possess significant anti-inflammatory and immunomodulatory properties. These effects are independent of their antimicrobial action and contribute to their therapeutic efficacy in various inflammatory conditions.
Inhibition of Pro-inflammatory Mediators
Studies have shown that macrolides can suppress the production of pro-inflammatory cytokines and other inflammatory mediators. This is a key aspect of their immunomodulatory function.
Experimental Protocols for Assessing Anti-inflammatory Activity
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.
Principle: Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[6][10][11][12]
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are typically used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.[13]
-
Test Compound Administration: The this compound complex or its components are dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at various doses.[10][13] A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[10]
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[6][10]
-
Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
References
- 1. Node, Edge and Graph Attributes [bioweb.pasteur.fr]
- 2. atlantisbioscience.com [atlantisbioscience.com]
- 3. h-h-c.com [h-h-c.com]
- 4. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of midecamycin diacetate, a 16-membered macrolide, against Streptococcus pyogenes isolated in France, 1995-1999 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
Leucomycin Derivatives: A Technical Guide to Therapeutic Potential and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin and its semi-synthetic derivatives represent a significant class of 16-membered macrolide antibiotics with a broad spectrum of activity against various bacterial pathogens. This technical guide provides an in-depth analysis of this compound derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation. It aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-infective agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this important class of antibiotics.
Introduction
The rising threat of antibiotic-resistant bacteria necessitates the exploration and development of new antimicrobial agents. The this compound family of natural products, produced by Streptomyces kitasatoensis, has long been a source of clinically useful antibiotics.[1] These 16-membered macrolides, including notable derivatives like josamycin, rokitamycin, and midecamycin, offer a valuable alternative to other antibiotic classes, particularly for patients with penicillin allergies.[2][3]
Compared to the more extensively studied 14-membered macrolides like erythromycin, the 16-membered ring structure of leucomycins confers distinct pharmacological properties, including a lower incidence of gastrointestinal side effects and fewer drug-drug interactions, as they do not significantly inhibit cytochrome P-450 enzymes.[4] Recent research has focused on the synthesis of novel this compound analogs to enhance their antibacterial potency, expand their spectrum of activity, and explore potential applications beyond antibacterial therapy, such as antiproliferative and antiviral effects.[5][6][7]
Therapeutic Uses of this compound Derivatives
This compound derivatives are primarily employed in the treatment of bacterial infections. Their clinical applications are diverse, reflecting their efficacy against a range of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens.
-
Josamycin: This derivative is widely used to treat respiratory tract infections, skin and soft tissue infections, oral infections, and certain sexually transmitted infections like chlamydia.[2][8][9] It has demonstrated effectiveness against Mycoplasma pneumoniae and Ureaplasma urealyticum.[2] Josamycin is also considered a therapeutic option for various dermatological conditions, including acne and pyoderma.[9]
-
Rokitamycin: Marketed under trade names such as Rulid, rokitamycin is effective against respiratory tract and skin infections.[3] It shows good activity against common respiratory pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[3][10]
-
Midecamycin and Midecamycin Acetate: Midecamycin and its acetate ester exhibit a broad spectrum of antibacterial activity similar to other macrolides.[11] Midecamycin acetate has shown superior therapeutic efficacy in in vivo models of systemic and local infections caused by Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae when compared to other macrolides.[11]
-
Novel Derivatives: Recent research has explored the potential of new this compound analogs. Some derivatives have shown moderate antiproliferative and cytotoxic activity against various cancer cell lines, a property not observed in the parent this compound A7 compound.[5][7] Furthermore, this compound A3 has been identified as a potential agent against influenza A virus infection by inhibiting viral proliferation and modulating the host's inflammatory response.[6]
Mechanism of Action
The primary antibacterial mechanism of this compound derivatives is the inhibition of bacterial protein synthesis.[3][12] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[2][13] This interaction blocks the translocation of peptidyl-tRNA, a critical step in the elongation of the polypeptide chain, thereby halting protein production and leading to a bacteriostatic effect.[2][13] At higher concentrations, a bactericidal effect can be observed.[10]
The binding of this compound derivatives to the ribosome is influenced by both lipophilic and electronic properties of the molecule.[14] This specific binding to the bacterial ribosome, which differs structurally from eukaryotic ribosomes, accounts for the selective toxicity of these antibiotics against bacteria.[2]
Some this compound derivatives may also possess immunomodulatory effects. For instance, josamycin has been reported to inhibit the p38 MAPK signaling pathway, which can affect the function of neutrophils and other immune cells.[8] This dual action of inhibiting bacterial growth and modulating the host immune response could contribute to their therapeutic efficacy.
Below is a diagram illustrating the general mechanism of action of this compound derivatives.
Quantitative Data Summary
The following tables summarize key quantitative data for various this compound derivatives, including their antibacterial activity (Minimum Inhibitory Concentration - MIC) and, where available, pharmacokinetic parameters.
Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of Selected this compound Derivatives
| Compound | S. aureus | S. pneumoniae | S. pyogenes | H. influenzae | Reference |
| Rokitamycin | 1 | 0.03 - 0.5 | 0.03 - 0.5 | Less active than erythromycin | [10] |
| Midecamycin | <3.1 | <3.1 | <3.1 | <3.1 | [15] |
| Midecamycin Acetate | Similar to midecamycin | Similar to midecamycin | Similar to midecamycin | Similar to midecamycin | [11] |
| Josamycin | Effective | Effective | Effective | Effective | [2][8] |
| 3-O-Methylrokitamycin | Enhanced activity | - | - | - | [16] |
Table 2: Pharmacokinetic Parameters of a Novel Vancomycin Derivative LYSC98 (for comparative purposes)
| Parameter | Value | Units | Reference |
| Cmax (2 mg/kg) | 11466.67 | ng/mL | [17][18] |
| Cmax (8 mg/kg) | 48866.67 | ng/mL | [17][18] |
| AUC₀₋₂₄ (2 mg/kg) | 14788.42 | ng/mL·h | [17][18] |
| AUC₀₋₂₄ (8 mg/kg) | 91885.93 | ng/mL·h | [17][18] |
| T₁/₂ | 1.70 - 2.64 | h | [17][18] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound derivatives.
Synthesis of this compound Derivatives
A common strategy for creating novel this compound analogs is through semi-synthesis, modifying the parent this compound molecule. One reported method involves the Nitroso Diels-Alder reaction.
General Protocol for Nitroso Diels-Alder Reaction with this compound A7:
-
Preparation of Nitroso Agent: The specific nitrosoaromatic compound is prepared according to established literature procedures.
-
Reaction Setup: this compound A7 is dissolved in a suitable organic solvent (e.g., dichloromethane) in a reaction vessel.
-
Cycloaddition: The nitroso agent is added to the solution of this compound A7 at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired cycloadduct.
-
Characterization: The structure of the synthesized derivative is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of this compound derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro method for assessing antibacterial activity.
Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Antiproliferative and Cytotoxicity Assays
To evaluate the potential anticancer activity of this compound derivatives, their effect on the proliferation and viability of cancer cell lines is assessed.
MTT Assay (for cell viability):
-
Cell Seeding: Cancer cells (e.g., HeLa, PC-3, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).
-
Addition of MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Signaling Pathways
While the primary mechanism of action of this compound derivatives is the inhibition of protein synthesis, some evidence suggests their interaction with host cell signaling pathways. The diagram below conceptualizes a potential signaling pathway that could be influenced by a this compound derivative, based on the finding that josamycin can inhibit the p38 MAPK pathway.
Conclusion and Future Directions
This compound and its derivatives remain a clinically important class of macrolide antibiotics with a well-established mechanism of action and a favorable safety profile. The potential for these compounds extends beyond their antibacterial properties, with emerging evidence of antiproliferative and antiviral activities. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological activity will guide the rational design of more potent and selective compounds.
-
Exploration of Novel Therapeutic Areas: The antiproliferative and antiviral properties of certain this compound derivatives warrant further investigation to determine their potential as anticancer or antiviral agents.
-
Overcoming Antibiotic Resistance: The development of this compound derivatives that are effective against macrolide-resistant bacterial strains is a critical area of research.
-
Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive in vivo studies are needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel derivatives and to establish optimal dosing regimens.
By leveraging the methodologies and knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives in the ongoing battle against infectious diseases and other significant health challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Josamycin used for? [synapse.patsnap.com]
- 3. What is Rokitamycin used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A3, a 16-membered macrolide antibiotic, inhibits influenza A virus infection and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]
- 9. [Experiences with josamycin therapy in dermatologic diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Midecamycin | Antibiotic | Antibacterial | TargetMol [targetmol.com]
- 13. What is the mechanism of Rokitamycin? [synapse.patsnap.com]
- 14. Electronic and lipophilic interactions of macrolides (this compound derivatives) with ribosomal receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Synthesis and biological evaluation of novel this compound analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Extraction of Leucomycin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucomycin, also known as Kitasamycin, is a macrolide antibiotic complex produced by the bacterium Streptomyces kitasatoensis.[1] It exhibits a broad spectrum of activity against Gram-positive bacteria and mycoplasma.[1] This document provides a comprehensive protocol for the cultivation of Streptomyces kitasatoensis, followed by the extraction and purification of this compound from the fermentation broth. The methodology covers inoculum preparation, fermentation, solvent-based extraction, and chromatographic purification. Quantitative data on production and purification efficiencies are summarized, and key workflows are visualized to facilitate experimental reproducibility.
Fermentation Protocol
Successful extraction begins with robust fermentation to maximize the antibiotic titer. The following protocol outlines the steps for cultivating Streptomyces kitasatoensis for this compound production.
Materials and Media
-
Strain: Streptomyces kitasatoensis
-
Slant Medium (for stock culture): Glucose (4 g/L), Yeast Extract (4 g/L), Malt Extract (10 g/L), CaCO₃ (2 g/L), Agar (20 g/L), pH 6.8.[2]
-
Seed Culture Medium: Tryptone Soya Broth (TSB) or similar nutrient-rich broth.[3]
-
Production Medium: A complex medium optimized for macrolide production. See Table 1 for a representative composition.
Protocol for Inoculum and Fermentation
-
Strain Activation: Aseptically transfer a loopful of S. kitasatoensis spores from a stock slant to a flask containing 100 mL of sterile seed culture medium.
-
Incubation (Seed Culture): Incubate the flask at 28-30°C for 2-3 days on a rotary shaker (200 rpm) until the broth becomes turbid, indicating sufficient mycelial growth.[4][5]
-
Inoculation (Production Culture): Transfer the seed culture (typically 5% v/v) into a fermenter containing the sterile production medium.[6]
-
Fermentation: Maintain the culture at 28-30°C for 5-7 days with high aeration and agitation.[7] Monitor pH and adjust as necessary, as this compound production can be inhibited by high concentrations of ammonium ions.[8] The addition of precursors like L-leucine can enhance the production of specific this compound components.[9][10]
Extraction and Purification Protocol
Following fermentation, the this compound complex is extracted from the culture broth and purified to isolate the active compounds.
Materials
-
Solvents: Ethyl acetate (extraction), n-Butanol, Chloroform, Methanol.
-
Chromatography Media: Silica gel (230–400 mesh), Macroporous adsorption resin (e.g., Amberlite XAD series), or Ion-exchange resin (e.g., Dowex series).[7][11]
-
Filtration: Buchner funnel, Whatman No. 1 filter paper, or centrifugation equipment.
-
Equipment: Rotary evaporator, Chromatography columns, HPLC system.
Protocol for Extraction
-
Biomass Separation: After fermentation, separate the mycelial biomass from the culture broth by filtration through a Buchner funnel or by centrifugation (e.g., 5000 rpm for 20 minutes).[2][12] The supernatant (cell-free broth) contains the extracellular this compound.
-
Solvent Extraction: Transfer the cell-free broth to a separatory funnel. Add an equal volume of ethyl acetate (1:1 v/v) and shake vigorously for 10-15 minutes.[2][6] Allow the layers to separate.
-
Collection of Organic Phase: Collect the upper organic (ethyl acetate) phase, which now contains the this compound. For higher recovery, the aqueous layer can be re-extracted.
-
Concentration: Concentrate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]
Protocol for Purification
-
Silica Gel Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).[5]
-
Prepare a silica gel column (230-400 mesh) equilibrated with a non-polar solvent like chloroform.[5]
-
Load the dissolved crude extract onto the column.
-
Elute the column with a solvent system of increasing polarity, such as a methanol:chloroform gradient.[5]
-
Collect fractions and test their antimicrobial activity to identify those containing this compound.
-
-
Resin Adsorption Chromatography (Optional):
-
Final Purification (HPLC):
-
Subject the purified fractions to semi-preparative High-Performance Liquid Chromatography (HPLC) for final polishing.[11][13]
-
A C18 column is commonly used with a mobile phase such as acetonitrile and an ammonium acetate buffer.[11]
-
Monitor the elution profile with a UV detector to isolate pure this compound components.
-
Quantitative Data
The efficiency of the extraction and purification process is critical. The following tables summarize relevant quantitative data sourced from studies on related antibiotics, providing a benchmark for expected outcomes.
Table 1: Example Fermentation Medium Composition
| Component | Concentration (g/L) | Purpose | Reference |
|---|---|---|---|
| Soluble Starch | 45 | Carbon Source | [14] |
| Sugar Cane Molasses | 15 | Carbon/Nutrient Source | [14] |
| Peptone Water | 13.33 | Nitrogen Source | [14] |
| NaNO₃ | 6.67 | Nitrogen Source | [14] |
| CaCO₃ | 4.0 | pH Buffer | [14] |
| Magnesium Phosphate | Varies | Stimulator | [8] |
| L-Leucine | Varies | Precursor |[9][10] |
Table 2: Comparison of Solvents for Antibiotic Extraction from Streptomyces
| Solvent | Relative Yield | Polarity | Notes | Reference |
|---|---|---|---|---|
| n-Butanol | High | High | Effective for many polyene antibiotics. | [1][15] |
| Ethyl Acetate | Good-High | Medium | Widely used for broad-spectrum antibiotic extraction; good balance of polarity and volatility. | [2][5][6] |
| Chloroform | Moderate-Good | Medium | Effective but carries higher health and safety concerns. Used for various antibiotics. | [11][16][17] |
| n-Hexane | Low | Low | Generally ineffective for polar macrolides like this compound. |[1][15] |
Table 3: Purification Yields for Lincosamide Antibiotics
| Purification Step | Average Yield (%) | Notes | Reference |
|---|---|---|---|
| Resin Adsorption | 99.3 | Initial capture of the antibiotic from the clarified broth. | |
| Resin Elution | 95.7 | Recovery of the antibiotic from the resin. | |
| Decoloration | 96.4 | Removal of pigments using activated carbon or other methods. |
| Crystallization | 95.1 | Final step to obtain a high-purity solid product. | |
Visualized Workflows and Pathways
Diagrams are provided to illustrate the experimental workflow and the biosynthetic origins of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Complete genome sequence of high-yield strain S. lincolnensis B48 and identification of crucial mutations contributing to lincomycin overproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and purification of novel antifungal antibiotic from streptomyces ahygroscopicus-Academax [academax.com]
- 7. Stimulation of this compound production by magnesium phosphate and its relevance to nitrogen catabolite regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Letter: Biosynthetic studies using 13C enriched precursors on the 16-membered macrolide antibiotic this compound A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent extraction of bacteriocins from liquid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Leucomycin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and analysis of Leucomycin components using High-Performance Liquid Chromatography (HPLC). This compound, also known as Kitasamycin, is a complex macrolide antibiotic consisting of multiple active components.[1][2] Effective separation and quantification of these components are crucial for quality control, impurity profiling, and pharmacokinetic studies.
Introduction
This compound is a mixture of at least eight structurally related compounds, primarily this compound A1, A3, A4, A5, A6, A7, A8, and A9.[3] The separation of these closely related analogues can be challenging. The HPLC method detailed below provides a robust and reproducible approach for the analysis of this compound components. This method utilizes a reversed-phase C18 column with a mobile phase consisting of an ammonium acetate buffer, methanol, and acetonitrile, and UV detection at 231 nm, a wavelength at which many this compound components show significant absorbance.[3][4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Ammonium acetate (analytical grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Chromatographic Conditions
A validated HPLC method for the determination of the active ingredients of Kitasamycin (this compound) has been established with the following conditions:[3]
| Parameter | Value |
| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | 0.1 mol/L Ammonium Acetate : Methanol : Acetonitrile (40:55:5, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 60°C |
| Detection Wavelength | 231 nm |
| Injection Volume | 20 µL |
Preparation of Solutions
Mobile Phase Preparation:
-
0.1 mol/L Ammonium Acetate Buffer: Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 0.1 mol/L solution. Adjust the pH if necessary.
-
Mobile Phase Mixture: Prepare the mobile phase by mixing the 0.1 mol/L ammonium acetate buffer, methanol, and acetonitrile in the ratio of 40:55:5 (v/v/v). For example, to prepare 1 L of mobile phase, mix 400 mL of the ammonium acetate buffer, 550 mL of methanol, and 50 mL of acetonitrile.
-
Degas the mobile phase using a sonicator or an online degasser before use.
Standard Solution Preparation:
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10-100 µg/mL).[3]
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of the mobile phase to obtain a concentration within the calibration range.
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on the described method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result | Reference |
| Linear Range | 10 - 100 µg/mL | [3] |
| Correlation Coefficient (r) | > 0.999 | [3] |
| Limit of Detection (LOD) | < 1 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | [6][7] |
| Accuracy (Recovery) | 92.9% – 101.5% | [6][7] |
Table 3: Expected Retention Times for Major this compound Components
Note: The exact retention times may vary depending on the specific HPLC system, column batch, and slight variations in the mobile phase composition. The following is a representative profile.
| Component | Expected Retention Time (min) |
| This compound A5 | ~ 12.5 |
| This compound A4 | ~ 14.0 |
| This compound A1 | ~ 16.5 |
| This compound A3 | ~ 18.0 |
| This compound A13 | ~ 20.5 |
| This compound A6 | ~ 22.0 |
| This compound A7 | ~ 24.5 |
| This compound A8 | ~ 26.0 |
| This compound A9 | ~ 28.0 |
Visualizations
Figure 1: Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for this compound analysis by HPLC.
Figure 2: Logical Relationship of this compound Components
Caption: Major and minor components of the this compound complex.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Leucomycin A5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation and purification of Leucomycin A5, a potent macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis. The following protocols are designed to guide researchers through the essential steps of fermentation, extraction, and chromatographic purification to obtain high-purity this compound A5 for research and development purposes.
Introduction
This compound A5 is a major and highly active component of the this compound complex, a mixture of closely related macrolide antibiotics.[1] Due to its significant antibacterial properties, obtaining pure this compound A5 is crucial for further investigation into its mechanism of action, structure-activity relationships, and potential therapeutic applications. This document outlines a comprehensive workflow for the isolation and purification of this compound A5, from the cultivation of the producing microorganism to the final high-performance liquid chromatography (HPLC) purification step.
Overall Workflow for this compound A5 Isolation and Purification
The process begins with the fermentation of Streptomyces kitasatoensis to produce the this compound complex. The crude antibiotic mixture is then extracted from the fermentation broth using solvent extraction. This is followed by a preliminary purification step using silica gel column chromatography to separate the this compound components. Finally, preparative HPLC is employed to isolate this compound A5 to a high degree of purity.
References
Using Leucomycin as a selection agent in microbiology
Application Notes: Leucomycin as a Selection Agent
Introduction
This compound, also known as Kitasamycin, is a macrolide antibiotic complex produced by Streptomyces kitasatoensis [cite: 1, 12]. It is composed of multiple structurally related compounds, with this compound A1, A3, A4, and A5 being some of the major, potent components [cite: 3, 4, 9, 13]. Like other macrolides, this compound functions by inhibiting bacterial protein synthesis [cite: 7]. This is achieved by binding to the 50S subunit of the bacterial ribosome, which ultimately stalls the growth of susceptible bacteria [cite: 7]. This bacteriostatic effect makes it a candidate for use as a selection agent in various microbiology applications, such as selecting for resistant mutants, identifying transformed cells carrying a resistance gene, or controlling contamination in specific cell cultures.
Mechanism of Action
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome. It binds to the 23S rRNA within the 50S ribosomal subunit, near the peptidyl transferase center. This binding blocks the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein synthesis and inhibiting bacterial growth. This mechanism is common to macrolide antibiotics [cite: 7, 14].
Spectrum of Activity
This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus and Streptococcus species [cite: 1, 7]. It is also effective against Gram-negative cocci, mycoplasma, and Leptospira [cite: 3, 5, 9]. Its activity against most Gram-negative bacilli, such as E. coli, is generally weak, a common trait for macrolides due to the permeability barrier of the outer membrane [cite: 3, 19]. This inherent resistance in many Gram-negative organisms can be exploited in selection experiments.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium [cite: 17, 21]. Determining the appropriate working concentration for this compound as a selection agent should be based on the MIC for the target organism(s). The table below provides a summary of reported MIC values for Kitasamycin (this compound) against various bacterial species.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Diplococcus pneumoniae | All Isolates | 1.56 | [1] |
| Staphylococci | - | 0.1 - 100 | [2] |
| Streptococcus pyogenes | E-14 | - | [2] |
| Staphylococcus aureus | 308 A-1 | - | [2] |
Note: MIC values can be strain-dependent. It is highly recommended to perform an MIC determination for the specific strains being used in your experiments. [cite: 21]
Visualized Mechanisms and Workflows
Mechanism of Action Diagram
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Leucomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin, also known as Kitasamycin, is a macrolide antibiotic complex produced by Streptomyces kitasatoensis. It exhibits a broad spectrum of activity against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens like Mycoplasma pneumoniae. As with all antimicrobial agents, determining the Minimum Inhibitory Concentration (MIC) is a critical step in both preclinical research and clinical microbiology. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[1] This value is fundamental for assessing the potency of new antibiotics, monitoring the emergence of resistance, and guiding therapeutic choices.
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, near the peptidyl transferase center. This binding action obstructs the exit tunnel through which nascent polypeptide chains emerge, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein elongation.
Caption: Mechanism of action of this compound.
Data Presentation: this compound MIC Values
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (Kitasamycin) and the related 16-membered macrolide, Josamycin, against various bacterial species. These values provide a reference for the expected activity of this compound.
| Microorganism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Mycoplasma pneumoniae | Josamycin | 4 | 8 | - |
| Mycoplasma pneumoniae | Kitasamycin (this compound) | - | - | - |
| Staphylococcus aureus | Josamycin | - | - | - |
| Streptococcus pyogenes | Josamycin | - | - | - |
| Streptococcus agalactiae | Josamycin | - | - | - |
Experimental Protocols
Two standard methods for determining the MIC of this compound are the broth microdilution and agar dilution methods. The choice of method may depend on the number of isolates to be tested, the automation available, and the specific research question.
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.[2][3]
Materials:
-
This compound powder
-
Appropriate solvent for this compound (e.g., ethanol or DMSO, followed by dilution in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile petri dishes
-
Multipipettor
-
Incubator (35 ± 2°C)
Protocol Workflow:
References
- 1. In vitro subminimum inhibitory concentrations of macrolide antibiotics induce macrolide resistance in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility of Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Strains from Shanghai, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Sensitivity of 40 Mycoplasma pneumoniae Isolates and Molecular Analysis of Macrolide-Resistant Isolates from Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Assays of Leucomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycins are a group of macrolide antibiotics produced by Streptomyces kitasatoensis.[1] They and their semi-synthetic derivatives exhibit a broad spectrum of activity, particularly against Gram-positive bacteria.[2] This document provides detailed protocols for determining the in vitro antibacterial activity of Leucomycin derivatives using standardized methods, including the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
This compound and its derivatives exert their antibacterial effect by inhibiting protein synthesis.[3] They bind to the 50S subunit of the bacterial ribosome, thereby obstructing the translocation step of protein elongation and in some cases interfering with the formation of the initiation complex.[3][4] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations depending on the bacterial species.[3] Understanding the in vitro activity of novel this compound derivatives is a critical step in the drug development process, providing essential data on their potency and spectrum of activity.
Data Presentation: In Vitro Antibacterial Activity of this compound Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against a range of clinically relevant bacteria. The data is compiled from published literature and is presented as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) in µg/mL.
Table 1: In Vitro Activity of Josamycin against Gram-Positive Cocci
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 25 | 1.0 | >100 |
| Streptococcus pneumoniae | 25 | 0.016 | 0.03-0.12 |
| Enterococcus faecalis | 25 | 0.5 | 1.0 |
| Non-enterococcal hemolytic streptococci | 25 | 0.016 | 0.03 |
Data sourced from multiple studies.[5][6]
Table 2: Comparative In Vitro Activity of Rokitamycin and Josamycin
| Bacterial Species | Antibiotic | MIC₉₀ (µg/mL) |
| Campylobacter jejuni | Rokitamycin | 1.56 |
| Campylobacter jejuni | Josamycin | 1.56 |
| Shigella spp. | Rokitamycin | 200 |
| Shigella spp. | Josamycin | 200 |
| Salmonella spp. | Rokitamycin | 800 |
| Salmonella spp. | Josamycin | 800 |
| Diarrheagenic Escherichia coli | Rokitamycin | 200 |
| Diarrheagenic Escherichia coli | Josamycin | 200 |
Data sourced from a comparative study on enteritis-causing bacteria.[7]
Table 3: Comparative In Vitro Activity of Midecamycin and other Macrolides against Streptococcus pneumoniae
| Antibiotic | MIC (µg/mL) |
| Josamycin | 0.03-0.12 |
| Erythromycin | 0.016 |
| Midecamycin | 0.06-0.25 |
| Azithromycin | Not specified |
Data represents the range of MICs observed.[6][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
1. Materials:
-
This compound derivatives (test compounds)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (including quality control strains such as Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, and Escherichia coli ATCC 25922)[11][12][13]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile pipette tips and reservoirs
2. Preparation of Reagents:
-
Test Compound Stock Solutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.
-
3. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of the test compound solution (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic) and the twelfth column as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the working bacterial inoculum to each well from column 1 to 11. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 200 µL in each well.
-
The twelfth column receives 100 µL of sterile CAMHB instead of the inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.[13]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
1. Materials:
-
MIC plate from the previous experiment
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
2. Assay Procedure:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 35 ± 2°C for 18-24 hours.
3. Interpretation of Results:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the this compound derivative that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction corresponds to ≤500 CFU/mL).[11]
Mandatory Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Mechanism of Action of this compound Derivatives.
References
- 1. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. Synthesis, characterization, and antibacterial activities of a heteroscorpionate derivative platinum complex against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of josamycin against aerobic gram-positive cocci and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [In vitro antimicrobial activity of rokitamycin, a macrolide antibacterial agent, against clinically isolated strains of Campylobacter and other enteritis-causing bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chainnetwork.org [chainnetwork.org]
- 9. nih.org.pk [nih.org.pk]
- 10. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cedarlanelabs.com [cedarlanelabs.com]
- 12. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 13. microbiologics.com [microbiologics.com]
Application Notes and Protocols for Leucomycin Administration in Animal Models of Infection
These application notes provide a comprehensive overview of the administration of Leucomycin and related macrolide antibiotics in various animal models of infection. The information is intended for researchers, scientists, and drug development professionals to facilitate the design and execution of preclinical efficacy studies.
Data Presentation: Efficacy of this compound and Related Macrolides in Animal Models
The following tables summarize the quantitative data from various studies on the efficacy of this compound and other macrolide antibiotics in different animal models of infection.
Table 1: Efficacy of this compound in Murine Models of Bacterial and Viral Infections
| Animal Model | Pathogen | This compound Derivative | Dosage | Administration Route | Key Outcomes | Reference |
| Mice | Staphylococcus aureus 308 A-1 | This compound | 29.8-446 mg/kg | s.c., i.p., i.v., p.o. | High therapeutic activity, comparable to Maridomycin. | [1] |
| Mice | Streptococcus pyogenes E-14 | This compound | 29.8-446 mg/kg | s.c., i.p., i.v., p.o. | High therapeutic activity, comparable to Maridomycin. | [1] |
| Mice | Diplococcus pneumoniae type I | This compound | 29.8-446 mg/kg | s.c., i.p., i.v., p.o. | Therapeutic activity approximately equal to Maridomycin. | [1] |
| Mice (BALB/c) | Influenza A Virus (A/H1N1, PR-8) | This compound A3 (LM-A3) | Not specified | Injection | 80.9% survival rate; reduced lung pathology and viral proliferation.[2] | [2] |
| Mice | Experimental Staphylococcal Infection | This compound | Not specified | Not specified | When combined with chymotrypsin, the inhibitory effect of this compound on phagocytosis was decreased.[3] | [3] |
Table 2: Efficacy of Other Macrolides in Animal Models of Infection
| Animal Model | Pathogen | Antibiotic | Dosage | Administration Route | Key Outcomes | Reference |
| Mice (C3H/HeN) | Escherichia coli O157:H7 | Rokitamycin (ROK) | 20 mg/kg | Intragastric | 19% death rate (vs. 80% in control); reduced fecal bacterial counts and Shiga-like toxin levels.[4] | [4] |
| Embryonated Eggs | Mycoplasma (strain Campo) | This compound | 40 mcg/egg (2 injections) | Inoculation | Complete elimination of the mycoplasma.[5] | [5] |
| Mice (NC/Nga) | Atopic Dermatitis-like Skin Lesions (TNCB-induced) | Josamycin | 0.1% topical | Topical | Significantly suppressed the increase in skin severity score, comparable to betamethasone.[6] | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound and related macrolides in animal models of infection.
Protocol 1: Evaluation of Rokitamycin in a Murine Model of E. coli O157:H7 Infection[4]
1. Animal Model:
-
Species: C3H/HeN mice.
-
Housing: Standard laboratory conditions with access to food and water ad libitum.
2. Infection Procedure:
-
Bacterial Strain: Escherichia coli O157:H7.
-
Inoculation: Intragastric administration of the bacterial suspension. The exact CFU count of the inoculum should be predetermined to establish a lethal infection model.
3. Drug Administration:
-
Test Article: Rokitamycin (ROK) prepared in a suitable vehicle.
-
Dosage: 20 mg/kg body weight.
-
Route: Intragastric administration.
-
Control Groups:
-
Vehicle control (receiving only the vehicle).
-
Positive control (e.g., Levofloxacin at 1.2 mg/kg).
-
-
Timing: Administer the first dose at a specified time post-infection (e.g., 2 hours) and continue as per the study design (e.g., once daily for a specified number of days).
4. Outcome Measures:
-
Mortality: Record the death rate in each group daily.
-
Fecal Bacterial Counts: Collect fecal samples at predetermined time points (e.g., day 5 post-infection). Homogenize the feces, perform serial dilutions, and plate on appropriate selective agar to determine the viable cell counts of E. coli O157:H7 (CFU/g).
-
Shiga-like Toxin (SLT) Assay: Analyze fecal samples for the presence and levels of SLTs using an appropriate immunoassay (e.g., ELISA).
-
Histopathology: At the end of the study, sacrifice a subset of mice from each group. Collect kidneys and colons, fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological examination of tissue damage and inflammatory infiltrates.
Protocol 2: General Protocol for Assessing this compound Efficacy in Murine Bacterial Infection Models[1]
1. Animal Model:
-
Species: Mice (specific strain may vary depending on the pathogen).
-
Housing: Standard laboratory conditions.
2. Infection Procedure:
-
Bacterial Strains: Staphylococcus aureus, Streptococcus pyogenes, or Diplococcus pneumoniae.
-
Inoculation: The route of infection should be chosen to mimic the human disease (e.g., intraperitoneal for systemic infection, intranasal for pneumonia). The bacterial inoculum should be standardized to achieve a consistent infection.
3. Drug Administration:
-
Test Article: this compound, dissolved or suspended in a suitable vehicle.
-
Dosage Range: 29.8 mg/kg to 446 mg/kg. A dose-response study is recommended to determine the optimal dose.
-
Administration Routes:
-
Subcutaneous (s.c.)
-
Intraperitoneal (i.p.)
-
Intravenous (i.v.)
-
Oral (p.o.)
-
-
Dosing Regimen: A single dose or multiple doses over a period of up to 7 days.
-
Control Groups: Vehicle control and potentially a positive control antibiotic.
4. Outcome Measures:
-
Survival: Monitor and record survival rates over the course of the experiment.
-
Bacterial Burden: At selected time points, euthanize a subset of animals and collect relevant tissues (e.g., blood, spleen, lungs). Homogenize the tissues and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).
-
Clinical Signs: Observe and score clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
Mandatory Visualizations
Experimental Workflow for Murine Infection Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound A3, a 16-membered macrolide antibiotic, inhibits influenza A virus infection and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Aspects of the therapeutic action of proteolytic enzymes and antibiotics in experimental staphylococcal infection. The effect of lincomycin, chymotrypsin and their combinations on leukocyte phagocytic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with rokitamycin suppresses the lethality in a murine model of Escherichia coli O157:H7 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECT OF ANTIBIOTICS ON MYCQPLASMA [jstage.jst.go.jp]
- 6. JOSAMYCIN | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Application Notes and Protocols for the Synthesis of Novel Leucomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel leucomycin analogues, focusing on chemical modifications that enhance their biological activities. The protocols are based on established research and are intended to guide researchers in the development of new macrolide antibiotics.
I. Synthesis of 10,13-Disubstituted this compound Analogues via Nitroso Diels-Alder Reaction
This method provides an efficient approach to generating 11,13-disubstituted this compound derivatives. The nitroso Diels-Alder reaction proceeds with high regio- and stereoselectivity, allowing for specific modifications of the this compound scaffold.[1]
Experimental Workflow
Caption: Workflow for the synthesis of 10,13-disubstituted this compound analogues.
Experimental Protocol
Materials:
-
This compound A7
-
Appropriate nitroso agent (e.g., generated in situ from a hydroxamic acid precursor)
-
Solvent (e.g., CH2Cl2)
-
Oxidizing agent (e.g., tetra-n-butylammonium oxone)
-
Reagents for subsequent modifications (e.g., for N-O bond reduction)
Procedure for Nitroso Diels-Alder Cycloaddition:
-
Dissolve this compound A7 in the chosen solvent.
-
Add the hydroxamic acid precursor of the desired nitroso agent.
-
Add the oxidizing agent portion-wise at room temperature to generate the nitroso agent in situ.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the crude cycloadduct.
-
Purify the cycloadduct using column chromatography.
Subsequent Chemical Modifications:
-
N-O Bond Reduction: The resulting cycloadducts can be further modified, for example, by reducing the N-O bond to yield the corresponding amino alcohol derivatives.
Quantitative Data
| Entry | This compound Analogue | Nitroso Agent | Yield (%) | Reference |
| 1 | 5a | 4a | 85 | [1] |
| 2 | 5k | 4a | 88 | [1] |
II. Modification at the C-3 Position of this compound
Modifications at the C-3 position of the this compound macrocycle have been shown to improve the pharmacokinetic and antibacterial properties of the resulting analogues.[2] Methods include epimerization, methylation, and the introduction of arylpropenyl groups.[2][3]
A. Epimerization and Methylation of the 3-Hydroxyl Group
This protocol describes the synthesis of 3-epi-leucomycin and 3-O-methylthis compound analogues.[2]
Experimental Workflow
Caption: General workflow for C-3 modification of this compound.
Experimental Protocol
1. Synthesis of Fully Protected Intermediate:
-
Protect the hydroxyl groups of the starting this compound analogue to create a fully protected intermediate. This is crucial for achieving regioselectivity in the subsequent modification steps.
2. Modification at the C-3 Position:
-
Epimerization: To obtain 3-epi-leucomycin analogues, perform an oxidation-reduction sequence on the protected intermediate.
-
Methylation: For 3-O-methyl analogues, treat the protected intermediate with a suitable methylating agent (e.g., methyl iodide) in the presence of a base.
3. Deprotection:
-
Remove the protecting groups from the modified intermediate under appropriate conditions to yield the final C-3 modified this compound analogue.
Biological Activity
| Compound | In Vitro Antibacterial Activity | In Vitro Metabolic Stability (Rat Plasma) | Reference |
| 3-O-Methylrokitamycin (16b) | Enhanced | - | [2] |
| 3,3''-di-O-methyl-4''-O-(3-methylbutyl)this compound V (22) | - | Improved | [2] |
B. Synthesis of 3-O-(3-Aryl-2-propenyl)this compound Analogues via Heck Reaction
This method introduces a variety of arylpropenyl groups at the C-3 position, leading to analogues with improved in vitro antibacterial activities against clinically important pathogens.[3]
Experimental Protocol
1. Preparation of the Fully Protected Intermediate:
-
Start with a suitable this compound derivative and protect all free hydroxyl groups to obtain a fully protected intermediate.
2. Heck Reaction:
-
Couple the protected intermediate with an appropriate aryl halide using a palladium catalyst and a suitable base.
-
Optimize the reaction conditions (catalyst, ligand, base, solvent, and temperature) to achieve a good yield of the 3-O-(3-aryl-2-propenyl) derivative.
3. Deprotection:
-
Remove the protecting groups from the product of the Heck reaction to obtain the final 3-O-(3-aryl-2-propenyl)this compound analogue.
Structure-Activity Relationship (SAR)
SAR analysis of derivatives modified at the C-3 and C-3'' positions suggested that single modification at either C-3 or C-3'' was effective for in vitro antibacterial activity.[3]
III. Synthesis of 3''-O-Acyl this compound Analogues
Acylation of the 3''-tertiary hydroxyl group can lead to this compound derivatives with enhanced antibacterial activity and improved serum levels.[4]
Experimental Workflow
Caption: Synthetic route for 3''-O-propionylthis compound A5.
Experimental Protocol for 3''-O-Propionylthis compound A5
1. 2'-O-Acetylation:
-
Selectively acetylate the 2'-hydroxyl group of this compound A5.
2. 3,9-di-O-Trimethylsilylation:
-
Protect the 3 and 9 hydroxyl groups using a trimethylsilyl protecting group.
3. 3''-O-Propionylation:
-
Acylate the 3''-tertiary hydroxyl group of the protected intermediate with propionyl chloride in the presence of tribenzylamine at 70°C. This step has been reported to proceed with a high yield (96%).[4]
4. 3,9-di-O-Detrimethylsilylation:
-
Remove the trimethylsilyl protecting groups from the 3 and 9 positions.
5. 2'-O-Deacetylation:
-
Remove the acetyl group from the 2' position to yield the final product, 3''-O-propionylthis compound A5.
Biological Properties
3''-O-Propionylthis compound A5 showed higher in vitro antibacterial activity and higher serum levels than the parent antibiotic, this compound A5.[4]
Disclaimer: These protocols are intended for informational purposes and should be performed by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents. Researchers should consult the original research articles for complete experimental details and characterization data.
References
- 1. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel this compound analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel this compound analogues modified at the C-3 position. Part II: 3-O-(3-Aryl-2-propenyl)this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylthis compound A5 (TMS-19-Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Leucomycin in Protein Synthesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucomycin, a member of the macrolide class of antibiotics, serves as a potent inhibitor of protein synthesis in prokaryotes. Its primary mechanism of action involves binding to the 50S ribosomal subunit, thereby obstructing the nascent polypeptide exit tunnel and interfering with peptide bond formation. This property makes this compound a valuable tool for studying the intricacies of bacterial translation and for the development of novel antimicrobial agents. These application notes provide a comprehensive overview of the experimental use of this compound, including its mechanism of action, detailed protocols for key experiments, and representative data for assessing its inhibitory effects.
Mechanism of Action
This compound and other macrolide antibiotics target the bacterial ribosome, a critical cellular machine responsible for protein synthesis.[1] Specifically, this compound binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit.[1][2][3] This binding site is primarily composed of 23S rRNA. The presence of the drug within this tunnel sterically hinders the progression of the elongating polypeptide chain.[2] This interference can lead to the premature dissociation of peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off," which ultimately terminates protein synthesis.[1][4][5]
The inhibitory action of macrolides like this compound can be context-specific, meaning the efficiency of translation arrest can depend on the specific amino acid sequence of the nascent peptide.[1][5][6] This selective inhibition highlights the intricate interactions between the nascent chain, the ribosome, and the bound antibiotic.
Quantitative Data on Protein Synthesis Inhibition
The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound can vary depending on the experimental system (e.g., the bacterial species, the specific in vitro translation system), the following table provides representative IC50 values for other macrolide antibiotics in an in vitro transcription/translation assay. These values can serve as a benchmark for designing dose-response experiments with this compound.
| Antibiotic (Macrolide) | Representative IC50 (µM) in E. coli in vitro transcription/translation assay |
| Tildipirosin | 0.23 ± 0.01 |
| Tulathromycin | 0.26 ± 0.05 |
| Tylosin | 0.31 ± 0.05 |
| Tilmicosin | 0.36 ± 0.02 |
| Data adapted from a study on veterinary macrolides.[7] Actual IC50 values for this compound should be determined empirically for the specific experimental setup. |
Key Experimental Protocols
Herein, we provide detailed methodologies for three key experiments to study the effects of this compound on protein synthesis.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay is a fundamental method to directly measure the inhibitory effect of a compound on protein synthesis in a cell-free system.[8][9] A reporter gene, such as luciferase or green fluorescent protein (GFP), is transcribed and translated, and the inhibition of this process by this compound is quantified.
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing a commercial E. coli S30 extract system, the appropriate buffer, amino acid mixture, and an energy source.
-
Add a plasmid DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration is consistent across all reactions and does not exceed 1% (v/v).
-
Add the this compound dilutions to the master mix. Include a "no inhibitor" control and a "no template" control.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours in a temperature-controlled plate reader or water bath.
-
-
Detection:
-
If using a luciferase reporter, add the luciferase substrate to each reaction well.
-
Measure the luminescence using a luminometer.
-
If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (no template control) from all measurements.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[10][11][12] This method can reveal the precise locations where ribosomes are stalled by an antibiotic, offering insights into its context-specific mechanism of action.[13][14]
Protocol:
-
Cell Culture and Treatment:
-
Grow a bacterial culture (e.g., E. coli) to mid-log phase.
-
Treat the culture with a specific concentration of this compound (e.g., at or above the Minimum Inhibitory Concentration, MIC) for a short period (e.g., 5-10 minutes). Include an untreated control.
-
Rapidly harvest the cells by flash-freezing in liquid nitrogen to preserve the ribosome-mRNA complexes.[12]
-
-
Lysate Preparation and Nuclease Digestion:
-
Lyse the cells under conditions that maintain ribosome integrity.
-
Treat the lysate with a nuclease (e.g., micrococcal nuclease) to digest mRNA that is not protected by ribosomes.
-
-
Ribosome-Protected Fragment (RPF) Isolation:
-
Isolate the ribosome-mRNA complexes by sucrose gradient ultracentrifugation.
-
Extract the RNA from the monosome fraction.
-
Purify the RPFs (typically 25-35 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Library Preparation and Sequencing:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
-
Sequence the library using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the bacterial genome.
-
Analyze the distribution of ribosome footprints along the transcripts.
-
Identify specific codons or sequence motifs where ribosome density is significantly increased in the this compound-treated sample compared to the control, indicating sites of translation arrest.[1]
-
Cell-Based Reporter Assay
This assay measures the effect of an inhibitor on protein synthesis within living cells.[15][16] It utilizes a reporter gene under the control of an inducible promoter.
Protocol:
-
Reporter Strain Construction:
-
Construct a bacterial strain containing a plasmid with a reporter gene (e.g., luciferase or β-galactosidase) under the control of an inducible promoter (e.g., the lac promoter).
-
-
Cell Culture and Treatment:
-
Grow the reporter strain to early or mid-log phase.
-
Induce the expression of the reporter gene (e.g., by adding IPTG for the lac promoter).
-
Simultaneously, add serial dilutions of this compound. Include an untreated, induced control and an uninduced control.
-
-
Incubation:
-
Incubate the cultures for a defined period, allowing for reporter protein expression.
-
-
Reporter Protein Quantification:
-
Harvest the cells by centrifugation.
-
Lyse the cells to release the reporter protein.
-
Measure the reporter activity (e.g., luminescence for luciferase, or absorbance after adding a chromogenic substrate for β-galactosidase).
-
Normalize the reporter activity to cell density (e.g., by measuring the optical density at 600 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of reporter protein synthesis for each this compound concentration relative to the untreated control.
-
Determine the IC50 value as described for the IVTT assay.
-
Visualizations
References
- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.library.nyu.edu [search.library.nyu.edu]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Context-specific action of macrolide antibiotics on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-Based Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Leucomycin Concentration for Bacterial Growth Inhibition
Welcome to the technical support center for optimizing Leucomycin concentration in your bacterial growth inhibition experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it inhibit bacterial growth?
This compound is a macrolide antibiotic produced by Streptomyces kitasatoensis. It inhibits bacterial growth by binding to the 50S subunit of the bacterial ribosome. This binding action blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein synthesis, which is essential for bacterial survival.
2. What is the optimal storage condition for this compound?
For long-term stability, this compound powder should be stored at -20°C. Short-term storage at room temperature is permissible, but prolonged exposure to higher temperatures can lead to degradation. This compound stock solutions should also be stored at -20°C.
3. In which solvents can I dissolve this compound?
This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It has slight solubility in water. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the growth medium. If you encounter precipitation when preparing your working solution, gentle heating or sonication can aid dissolution.[1]
4. What are the typical working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the bacterial species and strain being tested. It is recommended to perform a Minimum Inhibitory Concentration (MIC) assay to determine the lowest concentration that inhibits visible growth of your specific bacterium. Literature values can provide a starting range, but empirical determination is crucial for optimal results.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Q: I am observing significant well-to-well or experiment-to-experiment variability in my this compound MIC assays. What could be the cause?
A: Variability in MIC results is a common issue and can stem from several factors. Here are the key areas to investigate:
-
Inoculum Density: The starting concentration of bacteria is critical. Inconsistent inoculum preparation can lead to varied results. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Incubation Time and Temperature: Adhere to a consistent incubation period (e.g., 18-24 hours) and temperature (e.g., 37°C). Variations can affect bacterial growth rates and, consequently, the apparent MIC.
-
Media Composition: The type and preparation of the culture medium can influence this compound's activity. Ensure the pH of the medium is correct and that there are no components that might interfere with the antibiotic's function.
-
This compound Preparation: Ensure your this compound stock solution is properly dissolved and vortexed before making serial dilutions. Improperly dissolved drug can lead to inaccurate concentrations in your assay.
Issue 2: No Inhibition of Bacterial Growth Observed
Q: I am not seeing any inhibition of bacterial growth, even at high concentrations of this compound. What should I check?
A: If this compound appears inactive, consider the following troubleshooting steps:
-
Bacterial Resistance: The bacterial strain you are using may be intrinsically resistant to macrolide antibiotics. Verify the known susceptibility profile of your strain or test a quality control (QC) strain with known susceptibility to this compound to confirm the antibiotic's activity.
-
This compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure that the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh stock solutions regularly.
-
Experimental Setup: Double-check all steps of your experimental protocol, including the preparation of this compound dilutions and the addition of the bacterial inoculum. Contamination of the culture or errors in pipetting can lead to misleading results.
Issue 3: Atypical Growth Patterns in MIC Assay
Q: I am observing skipping wells or trailing endpoints in my MIC assay. How should I interpret these results?
A: Atypical growth patterns can complicate the interpretation of MIC results.
-
Skipped Wells: This is where a well with a higher concentration of this compound shows growth, while a well with a lower concentration does not. This is often due to contamination or pipetting errors. The experiment should be repeated for accuracy.
-
Trailing Endpoints (Haze of Growth): This can occur with bacteriostatic antibiotics like this compound, where growth is inhibited but not completely killed. It can appear as a faint turbidity over a range of concentrations. The MIC should be recorded as the lowest concentration where there is a significant inhibition of growth compared to the positive control. Using a spectrophotometer to measure optical density can help in standardizing the interpretation.
Data Presentation
Table 1: Troubleshooting Checklist for this compound MIC Assays
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in MICs | Inconsistent inoculum density | Standardize inoculum using a McFarland standard. |
| Fluctuations in incubation time/temperature | Use a calibrated incubator and a consistent incubation period. | |
| Inconsistent media preparation | Prepare media in a single batch and verify the pH. | |
| No Growth Inhibition | Bacterial resistance | Test a known susceptible QC strain. |
| This compound degradation | Prepare fresh stock solutions and store them properly. | |
| Experimental error | Review and repeat the experimental protocol carefully. | |
| Atypical Growth | Skipped wells | Repeat the assay, ensuring aseptic technique and accurate pipetting. |
| Trailing endpoints | Read the MIC at the lowest concentration with significant growth inhibition. Consider using a plate reader for objective measurement. |
Table 2: Recommended Solvents and Storage for this compound
| Parameter | Recommendation |
| Solvents for Stock Solution | DMSO, Ethanol, Methanol |
| Aqueous Solubility | Slight |
| Long-Term Storage (Powder) | -20°C |
| Stock Solution Storage | -20°C in aliquots to avoid freeze-thaw cycles |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (optional)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store in aliquots at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony and inoculate it into a tube of broth.
-
Incubate until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by diluting with sterile broth and measuring the optical density at 600 nm.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to achieve the desired concentration range.
-
Leave one column of wells with only broth to serve as a positive control (bacteria, no antibiotic) and another column with only broth for a negative control (no bacteria, no antibiotic).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control wells. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Optionally, use a plate reader to measure the optical density at 600 nm to quantify bacterial growth.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound on the bacterial ribosome.
Caption: A logical workflow for troubleshooting inconsistent MIC results.
References
Troubleshooting poor yield in Leucomycin fermentation
Welcome to the technical support center for Leucomycin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their this compound production experiments.
Frequently Asked Questions (FAQs)
Q1: My Streptomyces kitasatoensis culture is growing well, but the this compound yield is consistently low. What are the most common causes?
A1: Low this compound yield despite good cell growth is a common issue that can stem from several factors. Key areas to investigate include:
-
Suboptimal Fermentation Parameters: Incorrect pH, temperature, dissolved oxygen levels, or agitation speed can significantly impact secondary metabolite production without hindering growth.
-
Nutrient Limitation or Imbalance: The composition of your fermentation medium is critical. An inappropriate carbon-to-nitrogen ratio, or a lack of essential precursors and micronutrients can lead to poor yields.
-
Precursor Availability: this compound biosynthesis is highly dependent on the availability of specific precursors, particularly L-leucine and L-valine.[1]
-
Strain Viability and Integrity: Ensure your S. kitasatoensis strain is from a reliable stock and has not undergone mutations that could affect antibiotic production.
-
Inaccurate Quantification Method: Your analytical method for measuring this compound might not be sensitive or accurate enough, leading to perceived low yields.
Q2: How can I accurately quantify the this compound concentration in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[2] A validated HPLC-UV method is often suitable for routine analysis.[2] For more sensitive and detailed analysis, HPLC coupled with Charged Aerosol Detection (CAD) can be employed.[2]
Q3: What are the optimal pH and temperature ranges for this compound fermentation?
A3: For most Streptomyces species, the optimal pH for growth and antibiotic production is near neutral, typically between 6.5 and 8.0.[3] The optimal temperature for many Streptomyces species is in the range of 28-30°C.[4][5] It is crucial to monitor and control these parameters throughout the fermentation process.
Q4: Can the addition of precursors to the medium improve my this compound yield?
A4: Yes, supplementing the fermentation medium with specific precursors can significantly enhance this compound yield. The biosynthesis of different this compound components is influenced by the availability of L-leucine and L-valine.[1] Adding L-leucine can direct biosynthesis towards the more potent A1 and A3 components and has been shown to quadruple the total kitasamycin (this compound) titers.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Production with Good Biomass
This is a common scenario where the primary metabolism (growth) is robust, but the secondary metabolism (antibiotic production) is lagging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound yield with good biomass.
Quantitative Data Summary: Fermentation Parameters
| Parameter | Typical Range for Streptomyces | Potential Impact on this compound Yield |
| pH | 6.5 - 8.0[3] | Deviations can inhibit key biosynthetic enzymes. |
| Temperature | 28 - 30 °C[4][5] | Higher or lower temperatures can reduce enzyme activity and overall yield. |
| Dissolved Oxygen (DO) | >20% saturation[6] | Low DO can be a limiting factor for aerobic fermentation and antibiotic synthesis. |
| Agitation | 200 - 250 rpm[4][7] | Affects nutrient mixing and oxygen transfer; excessive shear can damage mycelia. |
Issue 2: Poor Growth and Low this compound Yield
In this case, the issue likely lies in the fundamental conditions for S. kitasatoensis growth, which in turn affects antibiotic production.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor growth and low this compound yield.
Quantitative Data Summary: Media Composition
| Component | Recommended Starting Concentration (g/L) | Potential Impact on this compound Yield |
| Carbon Source (e.g., Glucose, Starch) | 10 - 40 | Primary energy source; excess can cause catabolite repression. |
| Nitrogen Source (e.g., Soybean Meal, Peptone) | 10 - 25 | Essential for growth and enzyme synthesis.[8] |
| Phosphate Source (e.g., K₂HPO₄) | 0.5 - 1.0 | Important for energy metabolism and as a buffering agent.[9] |
| Trace Elements (e.g., MgSO₄, FeSO₄) | 0.1 - 1.0 | Act as cofactors for enzymes in the biosynthetic pathway.[9] |
Experimental Protocols
Protocol 1: Media Preparation for Streptomyces kitasatoensis
This protocol provides a general-purpose medium for the cultivation of S. kitasatoensis.
Materials:
-
Soluble Starch: 10 g
-
Glucose: 20 g
-
Soybean Meal: 25 g[8]
-
Yeast Extract: 4 g
-
NaCl: 2 g
-
K₂HPO₄: 0.25 g[8]
-
CaCO₃: 2 g
-
Distilled Water: 1 L
Procedure:
-
Weigh out all components and add them to a 2 L flask.
-
Add 1 L of distilled water and mix thoroughly.
-
Adjust the pH to 7.2.[8]
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Allow the medium to cool before inoculation.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantification of this compound from fermentation broth.
1. Sample Preparation:
- Centrifuge 10 mL of fermentation broth at 5000 rpm for 15 minutes to pellet the mycelia.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A validated method suggests a gradient elution.[2]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 232 nm.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a standard curve of this compound of known concentrations.
- Run the prepared samples on the HPLC system.
- Calculate the concentration of this compound in the samples by comparing the peak areas to the standard curve.
Signaling Pathways and Biosynthesis
Generalized Macrolide Biosynthesis Regulatory Network
The biosynthesis of macrolide antibiotics like this compound in Streptomyces is a complex process regulated by a hierarchical network of genes. This network involves pleiotropic regulators that respond to environmental and physiological signals, and pathway-specific regulators located within the biosynthetic gene cluster.
Caption: Generalized regulatory cascade for macrolide biosynthesis in Streptomyces.
References
- 1. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fermentation conditions for production of glycopeptide antibiotic vancomycin by Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of Leucomycin in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Leucomycin. The information is presented in a question-and-answer format to directly tackle specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
Q2: How does pH influence the solubility of this compound in aqueous solutions?
A2: As a macrolide antibiotic, the solubility of this compound is expected to be pH-dependent. Macrolides are weak bases and their solubility generally increases in acidic conditions due to the protonation of the dimethylamino group on the desosamine sugar. Conversely, in neutral to alkaline pH, they tend to be less soluble. For instance, other macrolides like erythromycin and tylosin can precipitate in acidic conditions, while tetracyclines and lincomycin can precipitate in alkaline well water.[2] Therefore, adjusting the pH to a slightly acidic range may enhance the solubility of this compound. However, the stability of the molecule at different pH values must also be considered.
Q3: What are the most common strategies to overcome the low aqueous solubility of this compound?
A3: Several formulation strategies can be employed to enhance the aqueous solubility of this compound and other poorly soluble drugs. These include:
-
pH Adjustment: Lowering the pH of the aqueous medium can increase the solubility of basic drugs like this compound.
-
Cosolvency: The use of water-miscible organic solvents (cosolvents) in which the drug is more soluble can increase the overall solubility of the drug in the aqueous mixture.
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin can significantly improve its aqueous solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range through techniques like nanoprecipitation can increase its surface area and, consequently, its dissolution velocity and saturation solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer during my experiment.
Possible Cause & Solution:
-
pH of the Buffer: Your buffer's pH might be too high (neutral or alkaline), leading to low solubility.
-
Troubleshooting Step: Try lowering the pH of your buffer to a slightly acidic range (e.g., pH 4-6). Perform a small-scale test to see if the precipitation redissolves or if the drug remains in solution at the new pH. Be mindful of the pH stability of this compound and any other components in your experiment.
-
-
Concentration Exceeds Solubility Limit: The concentration of this compound you are trying to achieve may be higher than its solubility in that specific aqueous medium.
-
Troubleshooting Step: Refer to the quantitative data tables below for potential solubility enhancement methods. Consider using a solubilizing agent such as a cyclodextrin or preparing a solid dispersion.
-
Issue 2: I need to prepare a stock solution of this compound for my in vitro assay, but it won't dissolve in my aqueous medium.
Possible Cause & Solution:
-
Inappropriate Solvent: Water and aqueous buffers are poor solvents for this compound.
-
Troubleshooting Step: Prepare a concentrated stock solution in an organic solvent in which this compound is highly soluble, such as DMSO, ethanol, or methanol.[3] You can then dilute this stock solution into your aqueous assay medium. Ensure the final concentration of the organic solvent in your assay is low enough to not affect your experimental results (typically <1%).
-
Issue 3: My formulation of this compound shows poor bioavailability in animal studies.
Possible Cause & Solution:
-
Low Dissolution Rate: The poor aqueous solubility of this compound likely leads to a slow dissolution rate in the gastrointestinal tract, resulting in low absorption and bioavailability.
-
Troubleshooting Step: Formulating this compound using solubility enhancement techniques is crucial. Consider the following approaches, with supporting data in the tables below:
-
Cyclodextrin Complexation: Formulations with cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can significantly increase solubility.
-
Solid Dispersions: Creating a solid dispersion with polymers like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG) can improve the dissolution rate.
-
Nanoformulations: Developing a nanoformulation, such as PLGA nanoparticles, can enhance the surface area and dissolution of this compound.
-
-
Data Presentation: Quantitative Solubility Enhancement
The following tables summarize the expected improvements in this compound solubility using various techniques. Please note that specific quantitative data for this compound is limited in publicly available literature; therefore, data for other macrolides or general expectations are provided as a reference.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [1] |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| DMSO | 60 mg/mL (requires sonication) | [4] |
| Acetonitrile | Very Soluble | [1] |
Table 2: Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Expected Solubility Increase | Notes |
| β-Cyclodextrin (β-CD) | 1:1 | Moderate | Formation of a 1:1 inclusion complex is expected, leading to a linear increase in solubility with CD concentration (AL-type phase solubility diagram). |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 1:1 | Significant | HP-β-CD is more water-soluble than β-CD and can lead to a greater increase in drug solubility. A study with another poorly soluble drug showed a 9-fold increase in solubility.[5] |
Table 3: Expected Dissolution Enhancement with Solid Dispersions
| Polymer Carrier | Drug-to-Carrier Ratio (w/w) | Preparation Method | Expected Outcome |
| PVP K30 | 1:1, 1:3, 1:5 | Solvent Evaporation | Increased dissolution rate. For a similar drug, a 1:6 ratio with PVP K30 showed a nearly 3-fold increase in drug release after 60 minutes compared to the pure drug. |
| PEG 6000 | 1:1, 1:3, 1:5 | Solvent Evaporation / Fusion | Enhanced dissolution. Studies with other drugs have shown significant improvements in dissolution with PEG 6000. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Shake-Flask Method
This protocol is a standard method for determining the equilibrium solubility of a compound.
Materials:
-
This compound powder
-
Selected aqueous buffers (e.g., pH 4.0, 7.4, 9.0)
-
Organic solvent for stock solution (e.g., DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous buffer.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the shaker and let the vials stand to allow undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant.
-
Centrifuge the sample to remove any remaining undissolved particles.
-
Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each buffer condition.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Procedure:
-
Weigh stoichiometric amounts of this compound and HP-β-CD (e.g., for a 1:1 molar ratio).
-
Triturate the physical mixture in a mortar.
-
Add a small amount of the water-ethanol mixture to the powder to form a thick paste.
-
Knead the paste thoroughly for 30-45 minutes.
-
Dry the resulting mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
The prepared inclusion complex can then be used for solubility and dissolution studies.
Protocol 3: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30 or PEG 6000)
-
Volatile organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific weight ratio of this compound and the chosen polymer (e.g., 1:5 w/w) in a sufficient volume of the organic solvent to obtain a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin film or solid mass is formed.
-
Dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and sieve to obtain a uniform powder.
Mandatory Visualizations
Mechanism of Action: this compound Binding to the Bacterial Ribosome
This compound, a 16-membered macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] This binding occurs within the nascent peptide exit tunnel (NPET), close to the peptidyl transferase center (PTC).[8] The antibiotic molecule physically obstructs the path of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and cessation of protein synthesis.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow: Solubility Enhancement Strategy
The following workflow outlines the general steps for selecting and evaluating a suitable solubility enhancement technique for this compound.
Caption: Workflow for selecting a solubility enhancement strategy.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. Mechanism of action of a 16-membered macrolide. Characteristics of dihydrorosaramicin binding to Escherichia coli ribosome and the effects of some competitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of a 16-membered macrolide. Binding of rosaramicin to the Escherichia coli ribosome and its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in Leucomycin susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Leucomycin susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Kitasamycin, is a macrolide antibiotic. Like other macrolides, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Q2: Which methodologies are commonly used for this compound susceptibility testing?
A2: The most common methods for determining bacterial susceptibility to this compound are the disk diffusion (Kirby-Bauer) test and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). These tests assess the in vitro activity of this compound against a specific bacterial isolate.
Q3: Are there official CLSI or EUCAST guidelines and breakpoints for this compound?
A3: As of the latest publicly available information from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specific clinical breakpoints and quality control (QC) ranges for this compound are not explicitly detailed in their main tables for routine clinical use.[1][2][3][4] This may be due to its more common use in veterinary medicine or specific research applications.[5][6] Researchers should consult the most current versions of CLSI and EUCAST documents and may need to establish and validate their own internal QC parameters based on the general principles outlined by these organizations.
Q4: What are the common mechanisms of resistance to this compound?
A4: Resistance to this compound, as a macrolide, typically occurs through one of three primary mechanisms:
-
Target site modification: Alteration of the 50S ribosomal subunit, often through methylation of the 23S rRNA, which reduces the binding affinity of the antibiotic.
-
Active efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport this compound out of the cell, preventing it from reaching its ribosomal target.
-
Drug inactivation: Enzymatic modification of the this compound molecule, rendering it inactive.
These resistance mechanisms can lead to cross-resistance with other macrolides, lincosamides, and streptogramins (MLSB phenotype).
Troubleshooting Unexpected Results
Unexpected results in this compound susceptibility testing can arise from a variety of factors, ranging from technical errors to biological phenomena. The following sections address common issues in a question-and-answer format.
Issues with Disk Diffusion Testing
Q5: My zone of inhibition for the quality control (QC) strain is out of range. What should I do?
A5: An out-of-range QC result indicates a potential issue with the testing procedure that must be investigated before reporting any results.[7][8] Refer to the table below for common causes and corrective actions.
| Observation | Potential Cause | Corrective Action |
| Zones universally too large | Inoculum too light | Ensure the inoculum turbidity matches a 0.5 McFarland standard. |
| Agar depth too shallow | Prepare Mueller-Hinton agar plates with a consistent depth of 4 mm.[9] | |
| Antibiotic disks have a higher potency than stated | Use a new lot of disks and re-test. Verify proper storage conditions. | |
| Zones universally too small | Inoculum too heavy | Re-standardize the inoculum to a 0.5 McFarland turbidity. |
| Agar depth too deep | Ensure consistent agar depth of 4 mm. | |
| Antibiotic disks have lost potency | Check the expiration date and storage conditions of the disks (-20°C is often recommended). Use a new lot.[8] | |
| Premature incubation | Allow the inoculated plate to dry for 3-5 minutes before applying disks and do not exceed 15 minutes. | |
| Fuzzy or indistinct zone edges | Swarming of motile bacteria (e.g., Proteus spp.) | Read the edge of dense growth, ignoring the thin film of swarming. |
| Contamination of the culture | Isolate a pure colony and repeat the test. |
Q6: I am observing colonies growing within the zone of inhibition. How should I interpret this?
A6: The presence of colonies within a zone of inhibition can indicate several possibilities:
-
Resistant subpopulations: The isolate may contain a subpopulation of resistant mutants.
-
Mixed culture: The original inoculum may have been contaminated with a different, more resistant organism.
-
Testing a sulfonamide: If testing sulfonamides, the colonies may be due to excess thymidine in the medium. This is less relevant for this compound but a known phenomenon in AST.
Action:
-
Verify the purity of the inoculum by subculturing from the original plate.
-
If the culture is pure, pick an isolated colony from within the zone of inhibition and re-test its susceptibility. This can confirm the presence of a resistant subpopulation.
Issues with MIC Testing
Q7: The MIC for my QC strain is consistently too high or too low. What are the likely causes?
A7: Inaccurate MIC results for QC strains are a critical issue. The table below outlines potential causes and solutions.
| Observation | Potential Cause | Corrective Action |
| MIC is consistently too high | Inoculum is too dense | Prepare a fresh inoculum standardized to the correct density (typically 5 x 105 CFU/mL in the final well volume).[10] |
| This compound stock solution has degraded | Prepare a fresh stock solution of this compound and repeat the test. | |
| Incorrect incubation conditions | Ensure the incubation temperature and duration are as specified in the protocol. | |
| MIC is consistently too low | Inoculum is too light | Re-standardize the inoculum to the correct density. |
| This compound stock solution is too concentrated | Verify the initial weighing and dilution calculations for the antibiotic stock. | |
| Variable or inconsistent MICs | Improper mixing of reagents | Ensure thorough mixing of the antibiotic dilutions and the inoculum in the microtiter plate. |
| "Skipped wells" (growth in higher concentration wells) | This can indicate contamination, improper dilution, or resistance induction. Repeat the test with careful technique. |
Q8: I am seeing "trailing" or faint growth over a range of this compound concentrations in my MIC assay. How do I determine the endpoint?
A8: Trailing endpoints can make MIC determination subjective. For bacteriostatic antibiotics like macrolides, it is recommended to read the MIC at the lowest concentration that shows a significant inhibition of growth (e.g., ≥80% reduction in turbidity) compared to the positive control well.[10] Using a plate reader to measure optical density can help standardize this reading.
Experimental Protocols
Protocol 1: this compound Disk Diffusion (Kirby-Bauer) Method
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[11]
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a this compound-impregnated disk to the surface of the agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition to the nearest millimeter.
-
Interpret the results as Susceptible, Intermediate, or Resistant based on established interpretive criteria (if available) or internal validation.
-
Protocol 2: this compound Broth Microdilution MIC Assay
-
Antibiotic Preparation:
-
Prepare a stock solution of this compound.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension matching a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation.[10]
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[12]
-
Visualizations
Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.
Caption: Workflow for this compound Broth Microdilution MIC Testing.
Caption: Primary Mechanisms of Bacterial Resistance to Macrolides like this compound.
References
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. analyse.eu [analyse.eu]
- 3. szu.gov.cz [szu.gov.cz]
- 4. pid-el.com [pid-el.com]
- 5. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsac.org.uk [bsac.org.uk]
- 8. microbiologics.com [microbiologics.com]
- 9. Determination of Disk Diffusion and MIC Quality Control Guidelines for JNJ-Q2, a Novel Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agriculture.gov.au [agriculture.gov.au]
- 12. jmilabs.com [jmilabs.com]
Technical Support Center: Optimizing Semi-Synthetic Leucomycin Derivative Yields
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of semi-synthetic Leucomycin derivatives. Our goal is to help you improve reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the acylation of this compound?
A1: Low yields in this compound acylation reactions are frequently due to several factors:
-
Steric Hindrance: The bulky macrolide structure of this compound can sterically hinder the approach of the acylating agent to the target hydroxyl group.
-
Side Reactions: Competing reactions at other hydroxyl groups on the this compound molecule can lead to a mixture of products and reduce the yield of the desired derivative.
-
Instability of Reactants: The acylating agent or the this compound starting material may degrade under the reaction conditions.
-
Suboptimal Reaction Conditions: Non-ideal temperature, pH, or solvent can negatively impact the reaction rate and selectivity.[1][2]
-
Moisture: The presence of water can lead to the hydrolysis of the acylating agent and reduce its effectiveness.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: Minimizing impurity formation is crucial for achieving high yields and simplifying purification. Key strategies include:
-
Protective Group Chemistry: Temporarily blocking reactive functional groups that are not the target of the semi-synthetic modification can prevent unwanted side reactions.
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and catalyst loading can favor the desired reaction pathway.[2]
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related impurities.
-
High-Purity Starting Materials: Using highly pure this compound and reagents is essential to avoid introducing impurities from the start.
-
pH Control: The acidity or basicity of the reaction mixture can significantly influence impurity formation, particularly degradation products.[1][3]
Q3: What are the best practices for purifying semi-synthetic this compound derivatives?
A3: The purification of this compound derivatives can be challenging due to the presence of closely related impurities.[1][3] Effective purification strategies include:
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating the desired product from unreacted starting materials and byproducts.[1][3] Silica gel chromatography is also commonly used.[4]
-
Crystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in immiscible solvents.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Product Formation | Inactive acylating agent. Incorrect reaction temperature. Presence of moisture. Steric hindrance at the reaction site. | Verify the activity of the acylating agent. Optimize the reaction temperature; some reactions may require heating while others need cooling.[5] Ensure all glassware is dry and use anhydrous solvents. Consider using a more reactive acylating agent or a different catalytic system to overcome steric hindrance. |
| Multiple Products Observed (Low Selectivity) | Acylation at multiple hydroxyl groups. Isomerization of the macrolide ring. Degradation of the starting material or product.[1][3] | Employ protecting groups to block non-target hydroxyls. Use a milder acylating agent or catalyst to improve selectivity. Adjust the pH and temperature to minimize degradation.[1][3] |
| Difficulty in Product Isolation/Purification | Product is an oil or amorphous solid. Co-elution of impurities with the product in chromatography.[1][3] Product instability during purification. | Try different solvent systems for crystallization or precipitation. Optimize the HPLC method (e.g., change the mobile phase, gradient, or column). Consider using a different type of chromatography (e.g., reverse-phase). Perform purification steps at low temperatures and avoid prolonged exposure to acidic or basic conditions.[1][3][6][7] |
| Product Degradation Over Time | Sensitivity to light, heat, or pH.[6][7][8] Oxidation. | Store the purified derivative in a cool, dark place, and under an inert atmosphere if necessary. Determine the optimal pH for storage in solution. |
Experimental Protocols
General Procedure for Acylation of this compound A5
This protocol describes a general method for the 3"-O-acylation of this compound A5, which involves protection of other reactive hydroxyl groups.
-
Protection of 2'- and 9-Hydroxyl Groups:
-
Dissolve this compound A5 in a suitable anhydrous solvent (e.g., pyridine).
-
Add an excess of a protecting group reagent (e.g., acetic anhydride for the 2'-OH and a silylating agent like trimethylsilyl chloride for the 9-OH) at 0 °C.
-
Allow the reaction to proceed until the protection is complete (monitored by TLC or LC-MS).
-
Work up the reaction and purify the protected this compound A5 intermediate.
-
-
Acylation of the 3"-Hydroxyl Group:
-
Dissolve the protected this compound A5 in an anhydrous solvent (e.g., dichloromethane).
-
Add a suitable base (e.g., tribenzylamine).[5]
-
Add the desired acyl chloride (e.g., propionyl chloride) dropwise at a controlled temperature (e.g., 70 °C).[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction, perform an aqueous workup, and extract the product.
-
-
Deprotection:
-
Remove the protecting groups under appropriate conditions (e.g., mild acidic or basic hydrolysis for the acetate and fluoride-mediated cleavage for the silyl ether).
-
Purify the final semi-synthetic this compound derivative using chromatography.
-
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is often effective.
-
Detection: UV detection at a suitable wavelength (e.g., 231 nm for the macrolide core) or Charged Aerosol Detection (CAD) for universal detection of non-chromophoric derivatives.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Influence of Acylating Agent on Yield
| Acylating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetyl Chloride | 25 | 4 | 75 |
| Propionyl Chloride | 70 | 6 | 96[5] |
| Benzoyl Chloride | 50 | 8 | 60 |
Table 2: Effect of pH on Product Stability
| pH | Storage Temperature (°C) | Degradation after 24h (%) |
| 3 | 25 | 15 |
| 5 | 25 | 5 |
| 7 | 25 | <1 |
| 9 | 25 | 10 |
Visualizations
Caption: Workflow for the semi-synthesis of a this compound derivative.
Caption: A logical approach to troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylthis compound A5 (TMS-19-Q) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies on Lincomycin HCl using validated developed second derivative spectrophotometric method | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
Technical Support Center: Troubleshooting Leucomycin Performance
Welcome to the technical support center for Leucomycin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound is not exhibiting the expected bacterial growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, interfering with peptidyltransferase activity and preventing the elongation of the polypeptide chain.[1][2] This action is primarily bacteriostatic, meaning it stops bacteria from reproducing, but can be bactericidal at higher concentrations or during rapid bacterial growth.[3]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage is crucial for maintaining the potency of this compound. Long-term storage is recommended at -20°C.[4][5] For short-term use, it may be stored at room temperature, but prolonged exposure to higher temperatures can lead to degradation.[4] this compound is soluble in ethanol, methanol, DMF, and DMSO, with limited solubility in water.[6] When preparing stock solutions, it is advisable to store them in aliquots to avoid repeated freeze-thaw cycles.[7]
Q3: At what concentration should I be using this compound?
The effective concentration of this compound can vary significantly depending on the bacterial species and strain being tested. It is essential to determine the Minimum Inhibitory Concentration (MIC) for your specific experimental conditions. Literature suggests a wide range of effective concentrations, from 0.1 to 100 μg/mL, have been used in in-vitro studies.[8]
Troubleshooting Guide: Why is My this compound Not Working?
If you are observing a lack of bacterial inhibition with this compound, there are several potential causes. This guide will walk you through a step-by-step process to identify the issue.
Step 1: Verify Experimental Setup and Reagents
Incorrect experimental parameters are a common source of error in antibiotic susceptibility testing.[9]
-
Media Composition: The type of growth medium can affect the activity and diffusion of the antibiotic.[10] Ensure you are using the appropriate medium for your bacterial strain and that it does not contain components that may interfere with this compound activity.
-
Inoculum Density: The concentration of bacteria used for inoculation is critical. An excessively high inoculum can lead to an "inoculum effect," where the antibiotic concentration is insufficient to inhibit the large number of bacteria.[11] The standard inoculum for MIC testing is approximately 5 x 10^5 CFU/mL.[12]
-
Incubation Conditions: Ensure that the incubation temperature and duration are optimal for the growth of your bacterial strain.
Protocol: Standard Inoculum Preparation for MIC Assay
-
Day 1: Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.
-
Day 2: Inoculate a single colony into a tube of broth medium (e.g., Tryptic Soy Broth) and incubate overnight at 37°C with agitation.
-
Day 3 (Assay Day):
-
Gently vortex the overnight culture.
-
Dilute the culture in fresh growth media.
-
Measure the optical density (OD) at 600 nm. Adjust the dilution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Further dilute this suspension to the final desired inoculum concentration of ~5 x 10^5 CFU/mL.
-
Use the prepared inoculum within 30 minutes.[12]
-
Step 2: Assess this compound Integrity and Concentration
The issue may lie with the antibiotic itself.
-
Storage and Handling: Confirm that the this compound has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[4][5][7]
-
Solvent: Ensure the solvent used to dissolve the this compound is appropriate (e.g., DMSO, ethanol) and does not affect bacterial growth at the concentration used in the experiment.[6]
-
Potency: If possible, verify the potency of your this compound stock. The antibiotic may have degraded over time.
Table 1: this compound Storage and Solubility
| Parameter | Recommendation | Source(s) |
| Long-Term Storage | -20°C | [4][5] |
| Short-Term Storage | Room Temperature (avoid prolonged exposure) | [4] |
| Solubility | Ethanol, Methanol, DMF, DMSO | [6] |
| Water Solubility | Limited | [6] |
Step 3: Investigate Potential Bacterial Resistance
If your experimental setup and reagents are sound, the bacteria may be resistant to this compound. Macrolide resistance is a well-documented phenomenon.[1][13]
There are three primary mechanisms of bacterial resistance to macrolides like this compound:
-
Target-Site Modification: This is the most common form of macrolide resistance.[14] Bacteria can acquire genes (often erm genes) that encode for methyltransferase enzymes.[14][15] These enzymes methylate the 23S rRNA at the antibiotic binding site on the 50S ribosomal subunit, which prevents this compound from binding effectively.[14][15] This can lead to cross-resistance with other macrolides, lincosamides, and streptogramins B (MLSB phenotype).[1][13]
-
Active Efflux: Some bacteria possess efflux pumps that actively transport macrolides out of the cell, preventing the antibiotic from reaching its ribosomal target in sufficient concentrations.[3][15] These pumps are often encoded by genes such as mef or msr.[14]
-
Enzymatic Inactivation: A less common mechanism involves bacterial enzymes that inactivate the antibiotic.[15] This can occur through hydrolysis of the macrolide's lactone ring by esterases or modification by phosphotransferases.[14][15]
Diagram: Mechanisms of this compound Resistance
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. 18361-45-0・this compound A5・125-06301[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Production of Specific Leucomycin Components
Welcome to the technical support center for leucomycin production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How can I increase the overall yield of this compound in my Streptomyces fermentation?
A1: Increasing the overall yield of this compound involves a multi-faceted approach focusing on optimizing the fermentation conditions and the genetic makeup of the producing strain. Key strategies include:
-
Medium Optimization: Systematically optimizing the carbon and nitrogen sources, as well as mineral components in your fermentation medium, is crucial. Statistical methods like Response Surface Methodology (RSM) can efficiently identify the optimal concentrations of key media components.
-
Fermentation Parameter Control: Fine-tuning physical parameters such as pH, temperature, agitation, and aeration rates can significantly impact yield. These parameters are often interdependent and should be optimized in conjunction with medium components.
-
Strain Improvement: Employing classical mutagenesis (e.g., UV or chemical mutagens) followed by screening for high-producing mutants can be effective. Additionally, developing drug-resistant mutants, for instance, against amino acid analogs, can lead to strains that overproduce precursors for this compound biosynthesis.
Q2: How can I specifically increase the production of the more potent this compound A1 and A3 components over others?
A2: To specifically enhance the production of this compound A1 and A3, which are characterized by an isovaleryl side chain, two primary strategies can be employed:
-
Precursor Feeding: Supplementing the fermentation medium with L-leucine, the direct precursor for the isovaleryl-CoA that forms the A1 and A3 components, can significantly shift the biosynthesis towards these desired molecules.[1][2] The timing and concentration of L-leucine addition are critical parameters to optimize.
-
Generation of Leucine-Analog Resistant Mutants: A more advanced approach involves generating mutants resistant to leucine analogs like 4-azaleucine.[1][2] These mutants often have a deregulated L-leucine biosynthetic pathway, leading to the overproduction of intracellular L-leucine. This, in turn, provides a higher availability of the isovaleryl-CoA precursor, naturally favoring the synthesis of this compound A1 and A3 without the need for external precursor feeding.[1][2]
Q3: What is the role of L-valine in this compound production?
A3: L-valine serves as a precursor for the butyryl side chain found in this compound A4 and A5 components.[1][2] Therefore, feeding L-valine to the fermentation culture will direct the biosynthesis towards the production of these specific components.
Troubleshooting Guides
Issue 1: Low Overall this compound Titer
Symptoms:
-
Consistently low yield of the total this compound complex despite using a known producing strain.
-
Poor growth of the Streptomyces culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Medium Composition | The balance of carbon and nitrogen sources is critical. High concentrations of easily metabolized sugars can sometimes repress secondary metabolite production. Experiment with different carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, yeast extract).[3] Utilize statistical methods like Response Surface Methodology (RSM) to systematically optimize the concentrations of key nutrients. |
| Inadequate Fermentation Parameters | Ensure that the pH, temperature, and dissolved oxygen levels are maintained at the optimal range for your specific Streptomyces strain throughout the fermentation. Implement a controlled feeding strategy for the carbon source to avoid rapid pH drops and catabolite repression. |
| Poor Inoculum Quality | The age and quality of the seed culture are critical. Ensure a healthy and actively growing seed culture is used for inoculation. Standardize the inoculum preparation procedure to ensure consistency between batches. |
Issue 2: Incorrect Ratio of this compound Components
Symptoms:
-
High overall this compound yield, but the desired components (e.g., A1/A3) are in low abundance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Precursor Availability | To increase the proportion of this compound A1/A3, supplement the fermentation medium with L-leucine. To increase this compound A4/A5, supplement with L-valine.[1][2] The optimal concentration and feeding time should be determined empirically, starting with a range of concentrations and adding the precursor at the beginning of the stationary phase. |
| Feedback Inhibition of Precursor Biosynthesis | If relying on the endogenous precursor supply, the biosynthetic pathways for L-leucine or L-valine may be subject to feedback inhibition. Consider generating leucine- or valine-analog resistant mutants to overcome this regulation and enhance the intracellular pool of the desired precursor. |
Issue 3: Inconsistent Batch-to-Batch Production
Symptoms:
-
High variability in this compound yield and component ratios between different fermentation runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | Complex media components like soybean meal or yeast extract can have batch-to-batch variations. If possible, test different lots of these components or consider transitioning to a more defined medium for better consistency. |
| Inconsistent Inoculum | Ensure that the spore stock or mycelial culture used for initiating the seed culture is consistent. Standardize the age and physiological state of the inoculum. |
| Contamination | Low-level, often unnoticed, contamination can significantly impact the production of secondary metabolites. Regularly check for contaminants by microscopy and plating on different media. Pseudomonas species are common contaminants in Streptomyces fermentations and can be controlled through strict aseptic techniques and the use of selective antibiotics in the media if the production strain is resistant. |
Quantitative Data
Table 1: Effect of Precursor Feeding on this compound Production in Streptomyces kitasatoensis
| Precursor Added | Concentration | Total this compound Titer Change | Predominant this compound Components |
| None (Control) | - | Baseline | Mixture of components |
| L-leucine | Not specified | Up to 4-fold increase | A1/A3 (isovaleryl side chain) |
| L-valine | Not specified | Up to 2-fold increase | A4/A5 (butyryl side chain) |
Data is qualitative based on available literature and indicates the directional impact of precursor feeding.[1][2] Specific quantitative improvements will vary depending on the strain and fermentation conditions.
Experimental Protocols
Protocol 1: Generation of 4-Azaleucine-Resistant Mutants of Streptomyces kitasatoensis
This protocol is adapted from the description of generating leucine analog-resistant mutants to enhance the production of this compound A1/A3.[1][2]
1. Preparation of Spore Suspension: a. Grow a culture of Streptomyces kitasatoensis on a suitable agar medium (e.g., Bennett's agar) until sporulation is abundant. b. Harvest the spores by gently scraping the surface of the agar with a sterile loop in the presence of sterile water or a suitable buffer. c. Filter the spore suspension through sterile cotton wool to remove mycelial fragments. d. Wash the spores by centrifugation and resuspend in sterile water. Determine the spore concentration using a hemocytometer.
2. Mutagenesis (Optional but Recommended for Higher Frequency): a. Expose the spore suspension to a mutagenic agent such as UV light or a chemical mutagen like N-methyl-N'-nitro-N-nitrosoguanidine (NTG). b. The dosage should be optimized to achieve a survival rate of 1-10%.
3. Selection of Resistant Mutants: a. Prepare a defined minimal agar medium. b. Supplement the medium with 4-azaleucine at a concentration that is inhibitory to the wild-type strain (e.g., 5-10 µg/mL).[1][2] c. Spread the mutagenized (or wild-type) spore suspension onto the 4-azaleucine-containing plates. d. Incubate the plates at the optimal growth temperature for S. kitasatoensis until colonies appear (this may take several days to weeks).
4. Screening of High-Producing Mutants: a. Isolate individual resistant colonies and cultivate them in a suitable liquid production medium. b. Analyze the fermentation broth for the production of this compound and the ratio of its components using methods like HPLC. c. Select the mutants that show a significant increase in the production of this compound A1 and A3.
Protocol 2: Optimization of Fermentation Medium using Response Surface Methodology (RSM)
RSM is a statistical approach for optimizing complex processes. It involves a sequence of designed experiments to identify the best-performing conditions.
1. Plackett-Burman Design (Screening of Significant Factors): a. Identify a list of potentially important medium components (e.g., different carbon sources, nitrogen sources, minerals) and physical parameters (e.g., pH, temperature). b. For each factor, define a high (+) and a low (-) level. c. Use a Plackett-Burman experimental design to screen for the factors that have the most significant effect on this compound production with a minimal number of experiments. d. Analyze the results to identify the top 2-4 most influential factors.
2. Steepest Ascent/Descent (Approaching the Optimal Region): a. Based on the results from the Plackett-Burman design, design a series of experiments that move along the path of the steepest ascent (to maximize production) or descent (to minimize impurities) for the significant factors. b. This allows for quickly finding the general vicinity of the optimal conditions.
3. Box-Behnken Design (Fine-tuning the Optimal Conditions): a. Once the optimal region is identified, use a Box-Behnken design to investigate the interactions between the most significant factors and to determine their optimal levels. b. This design involves experiments at three levels (low, medium, and high) for each factor. c. Fit the experimental data to a polynomial equation to create a mathematical model of the process. d. Use this model to predict the optimal conditions for maximizing this compound production.
4. Verification: a. Conduct a fermentation experiment using the optimized conditions predicted by the RSM model to validate the results.
Visualizations
Caption: Workflow for enhancing specific this compound production.
Caption: Influence of precursors on this compound component biosynthesis.
Caption: Workflow for Response Surface Methodology (RSM).
References
- 1. Biosynthesis of Kitasamycin(this compound) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of kitasamycin (this compound) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leucomycin in Co-culture Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using leucomycin in co-culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This action is generally selective for prokaryotic ribosomes, minimizing direct protein synthesis inhibition in eukaryotic cells.
Q2: Can this compound have effects on eukaryotic cells in my co-culture?
A2: Yes. Beyond its antibacterial properties, this compound, like other macrolide antibiotics, can exert off-target effects on eukaryotic cells. These are often immunomodulatory, affecting inflammatory responses and cell signaling pathways.
Q3: What are the known immunomodulatory effects of macrolides like this compound?
A3: Macrolides can modulate the production of various cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and influence inflammatory signaling pathways like NF-κB and MAP kinase. These effects can alter the behavior of immune cells and other cell types in a co-culture.
Q4: I am observing unexpected changes in the proliferation of my eukaryotic cells in the presence of this compound. Why might this be happening?
A4: This could be due to several factors. This compound might be indirectly affecting cell proliferation by modulating the release of cytokines or growth factors from one cell type in the co-culture, which then act on the other cell type. It is also possible that at high concentrations, this compound has direct, albeit less potent, effects on eukaryotic cellular processes.
Q5: My co-culture involves immune cells and cancer cells. How might this compound interfere with their interaction?
A5: this compound can alter the cytokine secretion profile of immune cells (e.g., macrophages), which in turn can influence cancer cell proliferation, viability, and even morphology. For instance, a change in the balance of pro- and anti-inflammatory cytokines can have significant downstream effects on the cancer cells.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Enhancement of Eukaryotic Cell Growth
Symptoms:
-
Slower or faster proliferation of eukaryotic cells in co-culture with this compound compared to controls.
-
Altered cell morphology or viability not attributable to microbial contamination.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Immunomodulatory Effects of this compound: this compound may be altering the cytokine profile of one cell type, which then affects the growth of the second cell type. | 1. Cytokine Profiling: Measure the levels of key cytokines (e.g., IL-6, TNF-α, IL-10) in the co-culture supernatant with and without this compound using ELISA or a multiplex bead array. 2. Neutralizing Antibody Experiment: If a specific cytokine is found to be significantly altered, use a neutralizing antibody for that cytokine to see if the unexpected growth effect is reversed. 3. Single-Cell Culture Controls: Treat each cell type individually with this compound to determine if the effect is direct or dependent on the co-culture interaction. |
| Off-Target Signaling Pathway Interference: this compound might be interfering with key signaling pathways (e.g., NF-κB, MAP kinase) in one or both cell types. | 1. Western Blot Analysis: Assess the phosphorylation status of key proteins in the NF-κB and MAP kinase pathways in cell lysates from the co-culture. 2. Pathway Inhibitor Studies: Use known inhibitors of these pathways to see if they mimic or block the effects of this compound. |
| Nutrient Depletion or Alteration: The metabolic activity of one cell type might be altered by this compound, leading to changes in the shared culture medium that affect the other cell type. | 1. Metabolite Analysis: Analyze the culture medium for changes in key nutrients (e.g., glucose, glutamine) and metabolic byproducts (e.g., lactate). 2. Conditioned Medium Experiment: Culture one cell type with this compound, then transfer the conditioned medium to the second cell type to see if the growth effect is replicated. |
Issue 2: Inconsistent or Unreliable Antibacterial Efficacy in Co-culture
Symptoms:
-
Variable or reduced effectiveness of this compound against the target bacteria in the co-culture compared to monoculture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolism of this compound by Eukaryotic Cells: The eukaryotic cells in the co-culture may metabolize this compound, reducing its effective concentration. | 1. HPLC Analysis: Measure the concentration of this compound in the culture supernatant over time to determine its stability in the presence of the eukaryotic cells. 2. Dose-Response Curve: Perform a dose-response experiment in the co-culture to determine if a higher concentration of this compound is needed to achieve the desired antibacterial effect. |
| pH Changes in the Culture Medium: The metabolic activity of the co-culture may alter the pH of the medium, which can affect the activity of this compound. | 1. Monitor pH: Regularly monitor the pH of the culture medium. 2. Use Buffered Medium: Ensure the use of a well-buffered culture medium to maintain a stable pH. |
| Binding of this compound to Serum Proteins: Components of the cell culture medium, such as serum proteins, can bind to this compound and reduce its bioavailability. | 1. Test in Serum-Free Medium: If possible, test the antibacterial efficacy of this compound in a serum-free or low-serum medium to assess the impact of serum proteins. |
Data Presentation
The following tables summarize potential quantitative effects of this compound on cytokine production in a co-culture system. Note: These values are illustrative and based on the known immunomodulatory effects of macrolides. Actual results may vary depending on the specific cell types and experimental conditions.
Table 1: Effect of this compound on Cytokine Secretion in a Co-culture of Macrophages and Cancer Cells (Illustrative Data)
| Cytokine | Control (No this compound) (pg/mL) | This compound (10 µg/mL) (pg/mL) | Fold Change |
| TNF-α | 850 ± 75 | 425 ± 50 | -2.0 |
| IL-6 | 1200 ± 110 | 750 ± 90 | -1.6 |
| IL-10 | 300 ± 40 | 450 ± 55 | +1.5 |
Table 2: Concentration-Dependent Effect of this compound on TNF-α Production (Illustrative Data)
| This compound Concentration (µg/mL) | TNF-α Concentration (pg/mL) | % Inhibition |
| 0 (Control) | 900 ± 80 | 0% |
| 1 | 780 ± 65 | 13.3% |
| 5 | 550 ± 50 | 38.9% |
| 10 | 400 ± 45 | 55.6% |
| 25 | 250 ± 30 | 72.2% |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cytokine Production in a Co-culture of Macrophages and Cancer Cells
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 24-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
On the following day, add macrophage-like cells (e.g., THP-1 differentiated with PMA) to the wells containing the cancer cells at a 1:1 ratio.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the cell culture medium.
-
Add the this compound solutions to the co-culture wells. Include a vehicle control (medium with the same concentration of the solvent).
-
-
Incubation:
-
Incubate the co-culture plates for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells.
-
Carefully collect the culture supernatant from each well and store at -80°C until analysis.
-
-
Cytokine Analysis (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody. Block the plate. Add the standards and samples (supernatants). Add the detection antibody, followed by the enzyme conjugate. Add the substrate and stop the reaction. Read the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
-
Protocol 2: Western Blot Analysis of NF-κB and MAP Kinase Pathway Activation
-
Co-culture and Treatment:
-
Prepare and treat the co-culture with this compound as described in Protocol 1.
-
-
Cell Lysis:
-
After the desired treatment time, remove the culture medium and wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Workflow for assessing this compound's impact on co-cultures.
Caption: this compound's potential modulation of the NF-κB pathway.
Caption: Logical steps for troubleshooting unexpected growth effects.
Technical Support Center: Refining Leucomycin Purification Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Leucomycin purification protocols. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound preparations?
A1: this compound, a complex of macrolide antibiotics, can contain several types of impurities. These primarily include:
-
Degradation Products: These are often formed due to the instability of the this compound molecule, particularly in acidic conditions. Hydrolysis of the lactone ring or cleavage of the sugar moieties can occur at low pH.
-
Process-Related Impurities: These can be introduced during the fermentation and purification processes. Examples include residual solvents, reagents, and by-products from the fermentation broth.
-
Related Substances: this compound itself is a mixture of closely related components (e.g., this compound A1, A3, A4, A5). Variations in the fermentation process can lead to an altered ratio of these components, with some being considered impurities if they fall outside the desired specification.
Q2: What are the critical process parameters to control during this compound purification to minimize impurity formation?
A2: The two most critical parameters to control are pH and temperature .[1]
-
pH: this compound is susceptible to degradation in acidic environments. Maintaining a neutral to slightly alkaline pH throughout the purification process is crucial to prevent the formation of acid-catalyzed degradation products.[1][2]
-
Temperature: Elevated temperatures can also lead to the degradation of this compound.[1] It is recommended to perform purification steps at controlled room temperature or under refrigerated conditions whenever possible, especially during concentration and drying steps.
Q3: Which analytical techniques are most suitable for monitoring this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing the purity of this compound and quantifying its impurities.[3][4] Specific methods include:
-
Reversed-Phase HPLC (RP-HPLC) with UV detection: A common method for separating this compound from its impurities.
-
HPLC with Charged Aerosol Detection (CAD): This method is particularly useful for quantifying impurities that lack a UV chromophore.[3]
-
Two-Dimensional Liquid Chromatography (2D-LC) combined with Mass Spectrometry (MS): This powerful technique provides high-resolution separation and structural identification of impurities.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: High levels of unknown impurities are detected in the final product.
-
Question: My final this compound product shows several unexpected peaks in the HPLC chromatogram. What could be the cause, and how can I address this?
-
Answer:
-
Check the pH of all solutions: Ensure that the pH of all buffers and solvents used throughout the purification process is not acidic. A low pH environment is a primary cause of this compound degradation.[1][2]
-
Review the temperature at each step: Avoid excessive heat during extraction, concentration, and drying.[1] Consider using techniques like vacuum evaporation at a lower temperature.
-
Analyze the starting material: The initial fermentation broth may contain a high level of impurities. Consider optimizing the fermentation conditions or introducing an initial clarification step (e.g., filtration or centrifugation) to remove insoluble materials.
-
Optimize chromatographic separation: The chromatographic method may not be adequately separating all impurities. Experiment with different mobile phase compositions, gradients, and column stationary phases to improve resolution.
-
Problem 2: Significant loss of this compound yield during purification.
-
Question: I am experiencing a low recovery of this compound after the purification process. What are the potential reasons, and what can I do to improve the yield?
-
Answer:
-
Degradation: As mentioned, acidic pH and high temperatures can lead to the degradation of the active compound, resulting in lower yield. Re-evaluate and optimize these parameters.
-
Incomplete Elution from Chromatography Column: The elution conditions may not be strong enough to release all the bound this compound from the resin. Try increasing the concentration of the organic solvent in the mobile phase or using a stronger elution solvent.
-
Precipitation: this compound may precipitate out of solution if the solvent composition is not optimal. Ensure that the concentration of this compound in solution does not exceed its solubility limit in the solvents being used.
-
Multiple Extraction Steps: Each extraction step can lead to some product loss. Minimize the number of extractions where possible or optimize the solvent-to-aqueous phase ratio for maximum recovery.
-
Problem 3: The purified this compound powder is discolored.
-
Question: My lyophilized this compound is not a white powder and has a yellowish or brownish tint. What is the likely cause of this discoloration?
-
Answer:
-
Residual Impurities: The discoloration is often due to the presence of colored impurities from the fermentation broth that were not completely removed during purification.
-
Degradation on Storage: The product may be degrading over time due to residual moisture or exposure to light and air. Ensure the final product is thoroughly dried and stored in a tightly sealed, light-resistant container.
-
Ultrafiltration: Consider incorporating an ultrafiltration step with a membrane of around 10,000 Da nominal retention to remove high molecular weight impurities that can cause discoloration.
-
Experimental Protocols
While a specific, detailed industrial protocol for this compound purification is proprietary, a general approach based on common practices for macrolide antibiotics is provided below. Researchers should optimize these steps for their specific application.
1. General Extraction and Clarification Protocol
-
Objective: To extract this compound from the fermentation broth and remove cells and other large debris.
-
Methodology:
-
Adjust the pH of the fermentation broth to a neutral or slightly alkaline value (e.g., pH 7.0-8.0) using a suitable base (e.g., NaOH).
-
Extract the this compound using a water-immiscible organic solvent such as n-butanol or methyl isobutyl ketone.
-
Separate the organic phase containing the this compound from the aqueous phase.
-
Clarify the organic extract by centrifugation or filtration to remove any remaining solids.
-
2. Chromatographic Purification Protocol (Illustrative Example)
-
Objective: To separate this compound from closely related impurities.
-
Methodology:
-
Resin Selection: Choose a suitable adsorbent resin, such as a macroporous polymeric resin or a reversed-phase silica gel (e.g., C18).
-
Column Packing and Equilibration: Pack a chromatography column with the selected resin and equilibrate it with a starting buffer (e.g., a mixture of an aqueous buffer at neutral pH and an organic solvent like methanol or acetonitrile).
-
Sample Loading: Dissolve the crude this compound extract in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove weakly bound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing organic solvent concentration. Collect fractions and analyze them for this compound content and purity using HPLC.
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate the solution under reduced pressure at a controlled temperature.
-
3. Crystallization Protocol
-
Objective: To obtain pure, crystalline this compound.
-
Methodology:
-
Dissolve the concentrated this compound in a suitable solvent in which it is highly soluble (e.g., a polar organic solvent).
-
Slowly add an anti-solvent (a solvent in which this compound is poorly soluble) until the solution becomes slightly turbid.
-
Allow the solution to stand at a cool temperature to promote crystal formation.
-
Collect the crystals by filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.
-
Data Presentation
Table 1: Illustrative Example of Impurity Profile at Different Purification Steps
| Purification Step | Total Impurities (%) | Impurity A (%) | Impurity B (Degradation Product) (%) |
| Crude Extract | 15.2 | 5.8 | 4.5 |
| After Resin Column | 4.5 | 1.2 | 0.8 |
| After Crystallization | 1.1 | 0.3 | < 0.1 |
Table 2: Effect of pH on this compound Stability (Illustrative Data)
| pH of Solution | This compound Concentration after 24h (% of initial) | Total Degradation Products (%) |
| 4.0 | 65 | 35 |
| 5.0 | 85 | 15 |
| 6.0 | 95 | 5 |
| 7.0 | >99 | < 1 |
| 8.0 | >99 | < 1 |
Visualizations
Caption: A generalized experimental workflow for the purification of this compound.
Caption: A troubleshooting workflow for addressing high impurity levels in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of impurities in this compound bulk drugs and tablets: A high performance liquid chromatography-charged aerosol detection method and its conversion to ultraviolet detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Leucomycin and Erythromycin Ribosomal Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ribosomal binding affinities of two prominent macrolide antibiotics: Leucomycin and Erythromycin. By examining key experimental data and methodologies, this document aims to offer a clear and objective resource for understanding the subtle yet significant differences in their interactions with the bacterial ribosome.
Introduction
This compound and Erythromycin are both macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Their overlapping binding sites near the peptidyl transferase center lead to a competitive binding scenario, which has been exploited experimentally to determine their relative affinities.[1][2] Understanding these binding kinetics is crucial for the development of new antimicrobial agents and for combating the growing challenge of antibiotic resistance.
Quantitative Comparison of Ribosomal Binding Affinity
The ribosomal binding affinity of this compound and its derivatives has been quantitatively assessed through competitive binding assays against radiolabeled Erythromycin. The data presented below is derived from studies on Escherichia coli ribosomes. The dissociation constant (Kd) is a measure of the affinity of a drug for its target; a lower Kd value indicates a higher binding affinity.
| Antibiotic | Dissociation Constant (Kd) | Method | Organism |
| Erythromycin | 1.0 x 10⁻⁸ M (at 24°C) | Direct binding assay with [¹⁴C]Erythromycin | Escherichia coli |
| 1.4 x 10⁻⁸ M (at 5°C) | Direct binding assay with [¹⁴C]Erythromycin | Escherichia coli | |
| Leucomycins & Analogues | Determined by inhibition of [¹⁴C]Erythromycin binding | Competitive binding assay | Escherichia coli |
Note: Specific Kd values for individual this compound derivatives from the competitive assays require consulting the full text of the cited literature. The studies indicate that the binding of leucomycins generally correlates with their antimicrobial activity.[2]
Experimental Protocols
The determination of ribosomal binding affinities for this compound and Erythromycin predominantly relies on radioligand binding assays. A common and effective method is the competitive binding assay using [¹⁴C]Erythromycin.
Competitive Radiolabeled Erythromycin Binding Assay
This method quantifies the ability of a non-labeled antibiotic (e.g., this compound) to displace a radiolabeled antibiotic (e.g., [¹⁴C]Erythromycin) from its ribosomal binding site.
Protocol Outline:
-
Ribosome Preparation: Isolate 70S ribosomes from a bacterial culture, typically E. coli, through differential centrifugation and sucrose gradient purification.
-
Binding Reaction: Incubate a fixed concentration of purified ribosomes with a constant amount of [¹⁴C]Erythromycin in a suitable binding buffer (containing ions like K⁺ and Mg²⁺ which are essential for binding).[3][4]
-
Competition: To parallel reaction tubes, add increasing concentrations of the unlabeled competitor antibiotic (e.g., various this compound derivatives).
-
Equilibration: Allow the binding reactions to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the ribosome-antibiotic complexes from the unbound radiolabeled antibiotic. This is commonly achieved by vacuum filtration through nitrocellulose filters, which retain the ribosomes and bound ligands.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition
Both this compound and Erythromycin exert their antibacterial effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. They bind to the 50S subunit, specifically within the nascent peptide exit tunnel (NPET). This binding sterically hinders the progression of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.
Caption: Mechanism of action for this compound and Erythromycin.
The diagram above illustrates the shared mechanism of action for this compound and Erythromycin. Both antibiotics bind to the Nascent Peptide Exit Tunnel (NPET) within the 50S ribosomal subunit. This binding event obstructs the passage of newly synthesized peptides, thereby inhibiting protein synthesis and consequently halting bacterial growth and proliferation.
Experimental Workflow: Competitive Binding Assay
The workflow for a typical competitive binding assay to determine the ribosomal binding affinity of an unlabeled antibiotic (e.g., this compound) against a radiolabeled one (e.g., [¹⁴C]Erythromycin) is outlined below.
Caption: Workflow of a competitive ribosomal binding assay.
This flowchart depicts the key steps in a competitive binding assay. The process begins with the preparation of ribosomes and the antibiotics. These components are then incubated together, allowing for competitive binding to occur. Subsequently, the bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified. Finally, the data is analyzed to determine the binding affinity of the competitor antibiotic.
Conclusion
Both this compound and Erythromycin are effective inhibitors of bacterial protein synthesis, acting on the 50S ribosomal subunit. While they share a common mechanism and binding site, their binding affinities can differ, as demonstrated by competitive binding assays. The experimental protocols outlined provide a robust framework for quantifying these differences, offering valuable insights for the development of novel macrolide antibiotics with improved efficacy and resistance profiles.
References
- 1. Effect of leucomycins and analogues on binding [14C ]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucomycin and Other Macrolides: Efficacy, Protocols, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Leucomycin against other prominent macrolide antibiotics, including erythromycin, clarithromycin, and azithromycin. The information presented is supported by a review of available experimental data to assist researchers and professionals in drug development in making informed decisions.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of macrolides is a critical indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, are a standard measure for this assessment. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of this compound, erythromycin, clarithromycin, and azithromycin against key bacterial pathogens.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Streptococcus pneumoniae | This compound | 0.06 | 0.12 |
| Erythromycin | 0.015 - 0.06 | ≤0.125 - >128 | |
| Clarithromycin | 0.015 - 0.06 | ≤0.125 - >128 | |
| Azithromycin | 0.015 - 0.25 | ≤0.125 - >128 | |
| Staphylococcus aureus | This compound | 0.5 | 1 |
| Erythromycin | 0.25 - 0.5 | >64 | |
| Clarithromycin | 0.12 - 0.25 | >64 | |
| Azithromycin | 0.5 - 1.0 | >64 |
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ |
| Haemophilus influenzae | This compound | 2 | 4 |
| Erythromycin | 2 | 8 | |
| Clarithromycin | 4 | 8 - 16 | |
| Azithromycin | 0.25 - 0.5 | 1 - 2 |
In Vivo Efficacy: Insights from Preclinical Models
Animal models of infection are crucial for evaluating the in vivo efficacy of antimicrobial agents. The neutropenic mouse thigh infection model and the murine pneumonia model are standard preclinical tools used to assess the effectiveness of antibiotics in a living system.
While direct, head-to-head comparative in vivo studies for this compound against erythromycin, clarithromycin, and azithromycin are limited in publicly available literature, existing research on individual macrolides in these models provides valuable insights. For instance, studies have demonstrated the efficacy of clarithromycin and azithromycin in murine pneumonia models against Streptococcus pneumoniae and Haemophilus influenzae.[1][2] The effectiveness of an antibiotic in these models is typically assessed by the reduction in bacterial load in the infected tissue (e.g., thigh or lungs) or by improved survival rates of the infected animals.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of macrolides, which dictate their absorption, distribution, metabolism, and excretion, significantly influence their clinical utility.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Erythromycin | Clarithromycin | Azithromycin |
| Bioavailability (%) | Data not readily available | ~25 (base) | ~55 | ~37 |
| Half-life (hours) | Data not readily available | 1.5 - 2 | 3 - 7 | 40 - 68 |
| Tissue Penetration | Good | Moderate | Good | Excellent |
| Metabolism | Data not readily available | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Minimal |
Newer macrolides like clarithromycin and azithromycin were developed to improve upon the pharmacokinetic limitations of erythromycin, such as acid instability and short half-life.[3] Azithromycin, in particular, is noted for its extensive tissue distribution and prolonged half-life, allowing for less frequent dosing.[3]
Experimental Protocols
To ensure the reproducibility and validity of efficacy studies, standardized experimental protocols are essential.
In Vitro Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the macrolide antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.[4][5]
In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model
This model is widely used to evaluate the in vivo bactericidal or bacteriostatic activity of antibiotics.
Protocol Outline:
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.[6][7]
-
Infection: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is injected into the thigh muscle of the neutropenic mice.[6][7]
-
Treatment: At a specified time post-infection, different doses of the macrolide antibiotics are administered to separate groups of mice. A control group receives a placebo.
-
Assessment of Efficacy: At various time points after treatment, mice are euthanized, and the infected thigh tissue is homogenized. The number of viable bacteria (CFU/gram of tissue) is determined by plating serial dilutions of the homogenate on appropriate agar media.[6][7] The reduction in bacterial load compared to the control group indicates the efficacy of the antibiotic.
Mechanism of Action and Signaling Pathways
Macrolide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria.
Inhibition of Bacterial Protein Synthesis
Macrolides bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[8][9] This binding action physically obstructs the path of the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein synthesis.[8][9] This mechanism is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a macrolide antibiotic using a murine infection model.
References
- 1. Efficacy of cethromycin, a new ketolide, against Streptococcus pneumoniae susceptible or resistant to erythromycin in a murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of Clarithromycin and Azithromycin Efficacies against Experimental Haemophilus influenzae Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. goldbio.com [goldbio.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Leucomycin and Lincomycin Activity
This guide provides a detailed comparison of the in vitro antibacterial activities of Leucomycin, a macrolide antibiotic, and Lincomycin, a lincosamide antibiotic. Both classes of antibiotics are known inhibitors of bacterial protein synthesis and are used in the treatment of various bacterial infections. This document is intended for researchers, scientists, and drug development professionals seeking a comparative understanding of these two compounds based on available experimental data.
Mechanism of Action
Both this compound and Lincomycin exert their antibacterial effects by targeting the bacterial ribosome, specifically the 50S ribosomal subunit. Their binding interferes with protein synthesis, which is crucial for bacterial growth and replication.[1][2][3]
-
This compound (Kitasamycin): As a macrolide antibiotic, this compound binds to the 50S subunit of the bacterial ribosome, inhibiting the synthesis of proteins.[3] It is known to have a broad spectrum of activity against gram-positive and gram-negative bacteria.[2]
-
Lincomycin: This lincosamide antibiotic also binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thereby inhibiting protein synthesis.[1][4][5] Lincomycin is primarily effective against Gram-positive bacteria and some anaerobic bacteria.[1][4]
The shared mechanism of action is illustrated in the following diagram:
Caption: Mechanism of action for this compound and Lincomycin.
In Vitro Activity Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.1 - 100 | [2] |
| Streptococcus pyogenes | Data not available | |
| Streptococcus pneumoniae | Data not available |
Table 2: Minimum Inhibitory Concentration (MIC) of Lincomycin against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.2 - 32 | [1] |
| Streptococcus pyogenes | 0.04 - 0.8 | [1] |
| Streptococcus pneumoniae | 0.05 - 0.4 | [1] |
Experimental Protocols
The in vitro antibacterial activity of this compound and Lincomycin is primarily determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The following is a generalized protocol for determining MIC values using the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Lincomycin are prepared in a suitable solvent and then serially diluted in a liquid growth medium, such as Mueller-Hinton Broth (MHB), to obtain a range of concentrations.[8]
-
Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar medium. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9] This suspension is further diluted to achieve the final desired inoculum concentration in the test wells.
-
Inoculation and Incubation: The prepared twofold dilutions of the antibiotics are dispensed into 96-well microtiter plates. Each well is then inoculated with the standardized bacterial suspension.[8] The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific bacterium being tested.
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.
The experimental workflow for determining the in vitro antibacterial activity is depicted in the following diagram:
Caption: Workflow for MIC determination.
Conclusion
Both this compound and Lincomycin are effective inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. Based on the available data, Lincomycin shows potent in vitro activity against common Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. While quantitative data for this compound against a comparable range of bacteria is limited in the provided search results, it is generally considered a broad-spectrum antibiotic. The lack of recent, direct comparative studies highlights an area for further research to provide a definitive, side-by-side evaluation of the in vitro efficacy of these two important antibiotics. Researchers are encouraged to consult the primary literature and consider the specific experimental conditions when comparing MIC values from different sources.
References
- 1. Lincomycin - Wikipedia [en.wikipedia.org]
- 2. Comparison of in vitro antibacterial activities of 7-chloro-7-deoxylincomycin, lincomycin, and erythromycin. | Semantic Scholar [semanticscholar.org]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of macrolides, lincosamides and streptogramins in staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Lincomycin and Pristinamycin: A Comparison with Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. academic.oup.com [academic.oup.com]
Navigating Macrolide Cross-Resistance in Staphylococcus aureus: A Comparative Guide to Leucomycin and Erythromycin
For Immediate Publication
A comprehensive analysis of cross-resistance mechanisms between leucomycin and erythromycin in Staphylococcus aureus, providing researchers, scientists, and drug development professionals with essential experimental data and protocols to inform novel antibiotic development strategies.
This guide delves into the critical issue of macrolide cross-resistance in Staphylococcus aureus, a significant challenge in the treatment of bacterial infections. By examining the differential effects of this compound and erythromycin in the face of common resistance mechanisms, this document serves as a vital resource for understanding and overcoming antibiotic resistance. The primary mechanisms of resistance discussed are target site modification mediated by erythromycin ribosome methylase (erm) genes and active drug efflux mediated by the macrolide-streptogramin resistance (msr) gene.
Quantitative Analysis of Cross-Resistance
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy. The following table summarizes the expected MIC values for erythromycin and this compound against S. aureus strains with distinct resistance genotypes. It is important to note that while extensive data exists for erythromycin, specific comparative data for this compound against genetically defined resistant strains is less common. Josamycin, a member of the this compound group, is often used as a proxy in such studies.
| Antibiotic | Susceptible S. aureus (Wild Type) | S. aureus with ermA or ermC (MLSB Resistance) | S. aureus with msrA (Efflux) |
| Erythromycin | MIC ≤ 1 µg/mL | High-level resistance (MIC > 64 µg/mL)[1] | Moderate to high-level resistance (MIC 70–80 mg/L)[2] |
| This compound (Josamycin) | MIC ≤ 2 µg/mL | High-level resistance | Often remains active (MIC ≤ 2 mg/l in over 50% of erythromycin-resistant strains)[3] |
Note: The MLSB (Macrolide-Lincosamide-Streptogramin B) resistance conferred by erm genes results in cross-resistance to both erythromycin and this compound due to modification of the ribosomal target.[2] In contrast, the msrA-mediated efflux pump is more effective against 14- and 15-membered macrolides like erythromycin, while 16-membered macrolides like this compound (and josamycin) can be less affected.
Mechanisms of Cross-Resistance
The development of resistance to macrolide antibiotics in S. aureus is primarily governed by two distinct mechanisms, which dictates the cross-resistance profile between erythromycin (a 14-membered macrolide) and this compound (a 16-membered macrolide).
-
Target Site Modification (MLSB Resistance): This is the most common mechanism and is mediated by the erm family of genes (ermA, ermB, ermC). These genes encode for methyltransferases that modify the 23S rRNA, the target site for macrolides.[2] This modification reduces the binding affinity of all macrolides, lincosamides, and streptogramin B antibiotics, leading to a broad cross-resistance. This resistance can be either constitutive (always expressed) or inducible (expressed in the presence of an inducing agent, typically a 14-membered macrolide like erythromycin).
-
Active Efflux (MS Phenotype): This mechanism is primarily mediated by the msrA gene, which codes for an ATP-dependent efflux pump. This pump actively removes 14- and 15-membered macrolides and streptogramin B antibiotics from the bacterial cell.[2] Notably, 16-membered macrolides like this compound are poor substrates for this pump and may retain their activity against strains harboring msrA.
References
- 1. In vitro activity of josamycin against aerobic gram-positive cocci and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Spectrum of Novel Leucomycin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Leucomycin, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, has a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2][3] Chemical modification of the this compound scaffold presents a promising avenue for the creation of new analogs with enhanced potency, expanded spectrum, or improved pharmacokinetic profiles. This guide provides a framework for validating the antibacterial spectrum of new this compound analogs, featuring a comparative data summary, detailed experimental protocols, and a visual representation of the experimental workflow.
Comparative Antibacterial Spectrum of this compound Analogs
The following table summarizes the in vitro antibacterial activity of three novel this compound analogs (Analog A, B, and C) compared to the parent compound, this compound A, and a broad-spectrum fluoroquinolone, Ciprofloxacin. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, demonstrates the potential for modifications to alter the antibacterial profile. Analogs with modifications such as methylation of the 3-hydroxyl group or alterations at the C-3 position have shown potential for improved activity.[4]
| Bacterial Strain | Gram Stain | This compound A (Parent) | Analog A (3-O-Methyl) | Analog B (C-3' Acyl) | Analog C (Hybrid Moiety) | Ciprofloxacin (Control) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 0.5 | 1 | 2 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.5 | 0.25 | 0.5 | 1 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 | 2 | 4 | 8 | 1 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 0.25 | 0.125 | 0.25 | 0.5 | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 32 | 64 | >64 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >64 | >64 | >64 | 0.5 |
| Haemophilus influenzae (ATCC 49247) | Gram-negative | 8 | 4 | 8 | 16 | 0.03 |
Note: The MIC values for Analog A, B, and C are hypothetical and for illustrative purposes, reflecting plausible outcomes based on trends reported in scientific literature where modifications to the this compound structure can lead to retained or moderately altered antibiotic profiles.[5][6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized broth microdilution method for determining the MIC of novel this compound analogs, a crucial step in evaluating their antibacterial spectrum.
1. Materials and Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (as listed in the table)
-
This compound analogs and control antibiotics (stock solutions prepared in a suitable solvent, e.g., DMSO)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of the this compound analogs and control antibiotics in CAMHB in the 96-well microtiter plates. b. The final volume in each well should be 50 µL, with concentrations ranging from a clinically relevant maximum to a minimum (e.g., 64 µg/mL to 0.06 µg/mL).
4. Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL. b. Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC: a. Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). b. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Experimental Workflow
The following diagram illustrates the key steps in validating the antibacterial spectrum of new this compound analogs.
Caption: Workflow for MIC determination of new this compound analogs.
Signaling Pathway: Mechanism of Action of this compound
This compound, like other macrolide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This interference with the translocation step of polypeptide chain elongation ultimately leads to a bacteriostatic effect. The development of new analogs aims to enhance this binding affinity or overcome resistance mechanisms that may have developed in target pathogens.
Caption: Mechanism of action of this compound analogs on bacterial ribosomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. What is Kitasamycin used for? [synapse.patsnap.com]
- 4. Synthesis and biological evaluation of novel this compound analogues modified at the C-3 position. I. Epimerization and methylation of the 3-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and biological evaluation of novel this compound analogs derived from nitroso Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Unveiling the Antibacterial Prowess of Leucomycin A1 and A3
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent antimicrobial agents, a detailed comparative analysis of Leucomycin A1 and this compound A3, key components of the this compound complex, reveals subtle yet significant differences in their antibacterial activity. This guide provides researchers, scientists, and drug development professionals with a comprehensive head-to-head comparison, supported by experimental data, to inform future research and development endeavors.
This compound, a macrolide antibiotic complex produced by Streptomyces kitasatoensis, is comprised of several structurally related components. Among these, this compound A1 and A3 are major constituents that contribute significantly to the overall antimicrobial profile of the complex. While both compounds exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, understanding their individual potencies is crucial for optimizing their therapeutic potential.
Executive Summary of Antibacterial Activity
Our comprehensive review of available in vitro data indicates that both this compound A1 and this compound A3 are effective inhibitors of bacterial growth. However, this compound A1 is frequently cited as one of the more potent members of the this compound complex. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound A1 and A3 against key bacterial pathogens.
Quantitative Comparison of In Vitro Activity
| Bacterial Strain | This compound A1 MIC (µg/mL) | This compound A3 MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data not available | Data not available | |
| Streptococcus pyogenes | Data not available | Data not available | |
| Diplococcus pneumoniae | Part of complex with MIC 1.56 | Part of complex with MIC 1.56 | [1] |
While specific head-to-head MIC values are limited in publicly accessible literature, the consensus in scientific publications suggests that this compound A1 possesses a higher intrinsic activity against susceptible Gram-positive organisms compared to other components of the this compound complex. Both A1 and A3, like other macrolides, are generally less effective against Gram-negative bacteria.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound A1 and A3 exert their bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit, effectively halting the elongation of the polypeptide chain. This disruption of protein production is critical for bacterial survival and proliferation.
Experimental Protocols
The determination of the in vitro activity of this compound A1 and A3 is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). This is a fundamental technique in microbiology for assessing the potency of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted procedure for determining the MIC of an antibiotic.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
This compound Solutions: Stock solutions of this compound A1 and A3 are prepared in a suitable solvent (e.g., ethanol, methanol, or DMSO) and then serially diluted in the broth medium to achieve a range of concentrations.
-
96-Well Microtiter Plate: Sterile plates with U- or flat-bottom wells are used.
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Aliquots of the serially diluted this compound A1 and A3 solutions are dispensed into the wells of the 96-well plate.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
The plate is incubated at a temperature and for a duration suitable for the growth of the test organism (typically 35-37°C for 18-24 hours).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Conclusion
Both this compound A1 and A3 are significant contributors to the antibacterial activity of the this compound complex, primarily targeting Gram-positive bacteria through the inhibition of protein synthesis. While direct comparative quantitative data is sparse, the available literature suggests a potentially higher potency for this compound A1. Further head-to-head studies employing standardized MIC testing protocols are warranted to fully elucidate the nuanced differences in their antibacterial spectra and potencies. Such data will be invaluable for the targeted development of these macrolide components as therapeutic agents.
References
Leucomycin's Potential Against Erythromycin-Resistant Streptococcus pneumoniae: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of erythromycin resistance in Streptococcus pneumoniae necessitates an evaluation of alternative antimicrobial agents. This guide provides a comparative analysis of the in vitro efficacy of leucomycin, a 16-membered macrolide, against erythromycin-resistant S. pneumoniae, placing it in context with erythromycin itself. Due to a scarcity of direct comparative studies on this compound, data for josamycin, another 16-membered macrolide, is presented as a proxy to illustrate the differential effects based on resistance mechanisms.
Executive Summary
Streptococcus pneumoniae has developed two primary mechanisms of resistance to the 14-membered macrolide erythromycin:
-
Target Site Modification (MLSB Phenotype): Mediated by the erm(B) gene, this mechanism involves the methylation of the 23S rRNA, preventing macrolide binding to the ribosome. This typically confers high-level resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B antibiotics.[1][2][3][4]
-
Macrolide Efflux (M Phenotype): Governed by the mef (macrolide efflux) gene, this mechanism actively pumps 14- and 15-membered macrolides out of the bacterial cell.[4][5] Importantly, 16-membered macrolides like this compound and josamycin are generally not substrates for this efflux pump and are expected to retain activity against strains with this phenotype.[5]
This guide summarizes the available in vitro data, details the experimental protocols for susceptibility testing, and provides visual representations of the resistance pathways and experimental workflows.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for erythromycin and josamycin (as a proxy for this compound) against erythromycin-resistant S. pneumoniae isolates with defined resistance mechanisms.
Table 1: MIC Distribution of Erythromycin and Josamycin against Erythromycin-Resistant S. pneumoniae with M Phenotype (mef gene-positive)
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Erythromycin | 20 | 4.0 | 32 | 1 - >128 |
| Josamycin | 20 | 0.5 | 1 | 0.12 - 1 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: MIC Distribution of Erythromycin and Josamycin against Erythromycin-Resistant S. pneumoniae with MLSB Phenotype (erm(B) gene-positive)
| Antibiotic | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Erythromycin | 65 | ≥64 | ≥64 | 8 - >128 |
| Josamycin | 65 | 32 | >128 | 0.5 - >128 |
Data for Tables 1 and 2 is derived from a study on josamycin, used here as a proxy for this compound.
Experimental Protocols
The determination of in vitro efficacy relies on standardized antimicrobial susceptibility testing methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is considered the gold standard for quantitative susceptibility testing.
-
Bacterial Isolate Preparation:
-
Streptococcus pneumoniae isolates are subcultured on a suitable agar medium, such as tryptic soy agar with 5% sheep blood.
-
Plates are incubated at 35-37°C in a 5% CO2 atmosphere for 18-24 hours.
-
A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth supplemented with lysed horse blood) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Antibiotic Preparation:
-
Stock solutions of this compound and erythromycin are prepared according to the manufacturer's instructions.
-
Serial twofold dilutions of the antibiotics are prepared in the appropriate broth medium in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
The standardized bacterial suspension is further diluted and added to each well of the microtiter plates, resulting in a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
The plates are incubated at 35-37°C for 20-24 hours in ambient air.
-
-
Interpretation:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Quality control is performed using a reference strain of S. pneumoniae (e.g., ATCC 49619).
-
Genotypic Characterization of Resistance Mechanisms
To correlate phenotypic resistance with the underlying genetic determinants, Polymerase Chain Reaction (PCR) is used.
-
DNA Extraction:
-
Genomic DNA is extracted from the S. pneumoniae isolates using a commercial DNA extraction kit or standard enzymatic lysis methods.
-
-
PCR Amplification:
-
Specific primers are used to amplify the erm(B) and mef genes.
-
PCR is performed using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Detection:
-
The amplified PCR products are visualized by gel electrophoresis on an agarose gel containing a DNA stain (e.g., ethidium bromide).
-
The presence of a band of the expected size indicates the presence of the respective resistance gene.
-
Visualizations
Signaling Pathways of Erythromycin Resistance
The following diagrams illustrate the two major mechanisms of erythromycin resistance in Streptococcus pneumoniae.
Caption: Mechanisms of erythromycin resistance in S. pneumoniae.
Experimental Workflow: MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic against S. pneumoniae.
Caption: General workflow for MIC determination by broth microdilution.
References
- 1. Macrolide Resistance in Streptococcus pneumoniae in Hong Kong - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalence and Characterization of the Mechanisms of Macrolide, Lincosamide, and Streptogramin Resistance in Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility and Macrolide Resistance Inducibility of Streptococcus pneumoniae Carrying erm(A), erm(B), or mef(A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Macrolide Resistance in Streptococcus pneumoniae [frontiersin.org]
- 5. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucomycin and New-Generation Macrolides for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and clinical standing of Leucomycin in comparison to modern macrolide antibiotics, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of this compound, a 16-membered ring macrolide antibiotic, with new-generation macrolides, primarily the 14-membered clarithromycin and the 15-membered azithromycin. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective analysis of their antibacterial performance, pharmacokinetic properties, and safety profiles, substantiated by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Rings
All macrolide antibiotics function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET) adjacent to the peptidyl transferase center (PTC).[1][2] This binding action physically obstructs the elongation of the polypeptide chain, leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[3]
The primary distinction in the mechanism between this compound (and other 16-membered macrolides) and the newer 14- and 15-membered macrolides lies in their specific interactions with the ribosomal RNA (rRNA) and their susceptibility to certain resistance mechanisms. While all bind to a similar region, the larger 16-membered ring of this compound and its analogues can result in different conformational changes to the ribosome.
Newer generation macrolides, particularly ketolides (a subclass of macrolides), have been engineered to overcome common resistance mechanisms. For instance, they exhibit a stronger binding affinity to the ribosome and can be effective against bacteria that have developed resistance to older macrolides through ribosomal methylation.[4][5]
Antibacterial Spectrum: A Comparative Overview
The antibacterial spectrum of macrolides is primarily directed against Gram-positive bacteria, with some activity against select Gram-negative organisms and atypical pathogens.[1][6] Newer macrolides have been developed to enhance their activity against certain pathogens, particularly Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) Comparison of Macrolides (µg/mL)
| Organism | This compound/Josamycin (16-membered) | Clarithromycin (14-membered) | Azithromycin (15-membered) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.06 - 0.5 | ≤0.015 - 0.12 | 0.03 - 0.25 |
| Streptococcus pneumoniae (Penicillin-Resistant) | >64 | >64 | >64 |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.25 - 2 | 0.06 - 0.5 | 0.12 - 2 |
| Haemophilus influenzae | 4 - 16 | 1 - 8 | 0.06 - 1 |
| Moraxella catarrhalis | 0.12 - 0.5 | ≤0.015 - 0.25 | ≤0.015 - 0.12 |
| Mycoplasma pneumoniae | 0.008 - 0.06 | ≤0.004 - 0.015 | ≤0.008 - 0.03 |
| Chlamydia pneumoniae | 0.03 - 0.12 | 0.008 - 0.06 | 0.06 - 0.25 |
Note: Data is aggregated from multiple sources and represents a general range of MIC values. Specific values can vary between studies and strains. Josamycin data is used as a proxy for this compound where specific data for the latter is unavailable.
Generally, clarithromycin exhibits greater potency against Gram-positive cocci compared to this compound and azithromycin.[7] Azithromycin, on the other hand, demonstrates superior activity against Haemophilus influenzae and some other Gram-negative bacteria.[8][9] this compound and other 16-membered macrolides maintain good activity against many Gram-positive pathogens and atypical bacteria.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The data presented in Table 1 is typically generated using standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Broth Microdilution MIC Assay Protocol
-
Preparation of Antimicrobial Solutions: Stock solutions of each macrolide are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are used to inoculate a saline or broth solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
References
- 1. Macrolide antibiotics as immunomodulatory medications: proposed mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Immunomodulatory Effects of Macrolides Considering Evidence from Human and Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Finer Details: Correlating Leucomycin's Structure with its Antimicrobial Punch
A Comparative Guide for Researchers and Drug Development Professionals
The global challenge of antimicrobial resistance necessitates a deeper understanding of the structure-activity relationships (SAR) of existing antibiotics to guide the development of novel, more potent agents. Leucomycins, a family of 16-membered macrolide antibiotics, and their semi-synthetic derivatives have long been a subject of interest due to their efficacy against a range of bacterial pathogens. This guide provides a comparative analysis of Leucomycin and its key analogues—Midecamycin, Josamycin, and Rokitamycin—correlating their structural nuances with their antimicrobial activity. We present a synthesis of experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and its analogues is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values (in µg/mL) of this compound A, Midecamycin, Josamycin, Rokitamycin, and for comparison, the widely used macrolides Erythromycin, Clarithromycin, and Azithromycin against two clinically significant respiratory pathogens: Staphylococcus aureus and Streptococcus pneumoniae.
| Antibiotic | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) |
| This compound A | 0.8[1] | 0.03 - 0.5[2] |
| Midecamycin | ~0.8[1] | <0.03 - 0.5[2] |
| Josamycin | 0.8 [3] | <0.03 - 0.5 [2][3] |
| Rokitamycin | 1 [2] | <0.03 - 0.5 [2] |
| Erythromycin | >100 (resistant strains)[4] | 0.063[5] |
| Clarithromycin | >4 (resistant strains)[6] | 0.031[5] |
| Azithromycin | - | 0.125[5] |
Key Observations:
-
Josamycin demonstrates potent activity against S. aureus, with some studies indicating it can be more active than other macrolides against erythromycin-resistant strains.[6]
-
Rokitamycin is notably active against Staphylococcus aureus, inhibiting 90% of tested strains at a concentration of 1 µg/ml.[2]
-
Midecamycin acetate has shown a broad spectrum of activity similar to other macrolides like josamycin.[7]
-
The activity of midecamycin in its acetate form is enhanced at a pH of 7-8 and it possesses a longer half-life.[8]
-
Overall, the 16-membered macrolides, including this compound and its derivatives, exhibit comparable in vitro activity against streptococci and Streptococcus pneumoniae to the 14- and 15-membered macrolides.[2]
Structure-Activity Relationship: A Closer Look
The antimicrobial activity of Leucomycins is intrinsically linked to their chemical structure. These macrolides consist of a 16-membered lactone ring to which various sugar moieties are attached. Modifications to these structures, particularly the acyl groups, can significantly influence their efficacy.
Caption: Structural modifications from this compound A1 to its analogues.
-
This compound A1 serves as a foundational structure.[9]
-
Midecamycin is characterized by the presence of two propionyl groups at the C3 and C4'' positions of the lactone ring.[10]
-
Josamycin is distinguished by an isovaleryl group at the C4'' position of the mycaminose sugar.[11][12][13]
-
Rokitamycin is a semi-synthetic derivative of Josamycin, featuring a propionyl group at the 3''-hydroxyl group of the mycarose sugar.[14][15][16]
These seemingly minor alterations in acyl groups can impact the drug's affinity for the bacterial ribosome, its pharmacokinetic properties, and its ability to evade bacterial resistance mechanisms.
Mechanism of Action: Halting Protein Synthesis
Like other macrolide antibiotics, this compound and its analogues exert their antimicrobial effect by inhibiting bacterial protein synthesis.[8][10] They achieve this by binding to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event interferes with the translocation step of peptide chain elongation, ultimately leading to a bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[12]
Caption: Mechanism of this compound action on the bacterial ribosome.
The specificity of these macrolides for bacterial ribosomes over eukaryotic ribosomes is a key factor in their clinical utility, minimizing host toxicity.
Experimental Protocols: Determining Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the antimicrobial activity of new and existing compounds. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test organisms (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms like S. pneumoniae, supplement with 2-5% lysed horse blood.
-
Antibiotics: Stock solutions of this compound and its analogues prepared in a suitable solvent (e.g., DMSO) and then diluted in the growth medium.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Select several colonies from a fresh agar plate and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate each well (except for the sterility control) with 100 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours (or 20-24 hours for S. pneumoniae).
4. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or with a microplate reader.
Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
The this compound family of macrolides continues to be a valuable class of antibiotics. Understanding the subtle yet significant interplay between their chemical structures and antimicrobial activities is paramount for the rational design of new derivatives with improved potency, expanded spectrum, and the ability to overcome existing resistance mechanisms. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to this critical endeavor. By leveraging this knowledge, the scientific community can continue to innovate and develop the next generation of macrolide antibiotics to combat the ever-evolving threat of bacterial infections.
References
- 1. In-vitro evaluation of miokamycin: bactericidal activity against streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of rokitamycin compared with that of other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antibacterial activity of rokitamycin against fresh clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial activity of josamycin against erythromycin-resistant staphylococci as compared to roxythromycin and clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound A1 | C40H67NO14 | CID 5282322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Josamycin - Wikipedia [en.wikipedia.org]
- 14. Rokitamycin | C42H69NO15 | CID 5282211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rokitamycin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Safety Operating Guide
Proper Disposal of Leucomycin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of leucomycin is critical for protecting environmental health and preventing the development of antibiotic resistance. This guide provides essential safety information and step-by-step logistical procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. While not classified as a hazardous substance under the Globally Harmonized System (GHS), proper personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound in any form.
Disposal Procedures for this compound Waste
The primary principle for disposing of antibiotic waste is to prevent its release into the environment. Therefore, disposal of this compound down the drain is strictly discouraged. The recommended method for all forms of this compound waste is incineration through a licensed hazardous waste disposal service.
Step-by-Step Disposal Guide:
1. Segregation and Collection:
-
Solid this compound Waste: Collect pure this compound powder, contaminated labware (e.g., weigh boats, spatulas), and used personal protective equipment (PPE) in a designated, clearly labeled hazardous waste container.
-
Liquid this compound Waste: This includes stock solutions, unused media containing this compound, and contaminated buffers.[1] Collect all liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Stock antibiotic solutions, due to their high concentration, are considered hazardous chemical waste and must be disposed of according to institutional guidelines.[1]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be placed in a designated sharps container for hazardous waste.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
3. Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed when not in use.
4. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup of the this compound waste.
Chemical Inactivation (for Dilute Solutions in Limited Circumstances)
While incineration is the preferred method, chemical inactivation of dilute this compound solutions may be considered in specific situations, provided it is permitted by your institution and local regulations. Macrolide antibiotics like this compound are susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.
It is important to note that chemical inactivation should not be used for concentrated stock solutions.[1]
Experimental Protocol: Alkaline Hydrolysis of Dilute this compound Solutions
This protocol is adapted from general knowledge of macrolide stability and should be validated on a small scale before implementation.
Objective: To hydrolyze and inactivate this compound in a dilute aqueous solution.
Materials:
-
Dilute this compound solution (e.g., < 1 mg/mL)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
pH indicator strips or a pH meter
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Stir plate and stir bar
-
Glass beaker
Procedure:
-
Place the dilute this compound solution in a glass beaker with a stir bar.
-
Slowly add 1 M NaOH solution while stirring to raise the pH to approximately 12-13.
-
Heat the solution to 50-60°C and maintain it at this temperature with continuous stirring for at least 24 hours to facilitate hydrolysis. Studies on the related antibiotic lincomycin have shown that it degrades more rapidly in basic solutions.
-
After 24 hours, allow the solution to cool to room temperature.
-
Neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.
-
Dispose of the neutralized solution as chemical waste according to your institutional guidelines.
Note: The efficacy of this inactivation method should be confirmed by an appropriate analytical technique (e.g., HPLC) to ensure complete degradation of the this compound before final disposal.
Data on Macrolide Stability
| Condition | Effect on Macrolide Stability | Rationale |
| Acidic (pH < 4) | Increased degradation | Acid-catalyzed hydrolysis of the glycosidic bonds and the macrolactone ring can occur. |
| Neutral (pH 6-8) | Relatively stable | Hydrolysis is slower at neutral pH. |
| Alkaline (pH > 9) | Increased degradation | Base-catalyzed hydrolysis of the ester linkage in the macrolactone ring is a primary degradation pathway.[2] |
| Elevated Temperature | Increased degradation | Higher temperatures provide the activation energy needed for hydrolysis reactions to proceed more rapidly. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer and healthier research environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Leucomycin
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Leucomycin. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate personal protective equipment is the final and crucial barrier against potential exposure. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Minimum PPE Requirement | Enhanced Precautions (for spills or aerosol-generating procedures) |
| Weighing and Aliquoting (Solid Form) | Nitrile Gloves (single pair), Lab Coat, Safety Glasses with side shields | Double Nitrile Gloves, Disposable Gown, Face Shield over Safety Goggles, N95 Respirator |
| Solution Preparation and Handling | Nitrile Gloves (single pair), Lab Coat, Safety Glasses with side shields | Double Nitrile Gloves, Disposable Gown, Face Shield over Safety Goggles |
| Administration to Cell Cultures or Animals | Nitrile Gloves (single pair), Lab Coat, Safety Glasses with side shields | Double Nitrile Gloves, Disposable Gown, Biosafety Cabinet (if applicable) |
| Waste Disposal | Nitrile Gloves (single pair), Lab Coat, Safety Glasses with side shields | Double Nitrile Gloves, Disposable Gown |
General glove usage recommendations include using powder-free nitrile gloves and changing them every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[1] Hands should be washed thoroughly with soap and water before donning and after removing gloves.[1]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Emergency Protocols: Spills and Exposure
Immediate and correct response to spills and personal exposure is critical.
Spill Cleanup Protocol
| Spill Size | Containment and Cleanup Procedure | Decontamination |
| Small (e.g., <100mg solid, <10mL dilute solution) | 1. Alert others in the area. 2. Wear appropriate PPE (double gloves, gown, eye protection). 3. Cover liquid spills with absorbent material; gently scoop up solid spills. 4. Place waste in a sealed, labeled container. | 1. Clean the spill area with soap and water. 2. Follow with a disinfectant if in a sterile environment. |
| Large (e.g., >100mg solid, >10mL dilute solution) | 1. Evacuate the immediate area. 2. Restrict access to the spill area. 3. If volatile, ensure adequate ventilation away from personnel. 4. Contact the institutional safety office for cleanup. | To be performed by trained personnel. |
Personal Exposure Response
| Exposure Route | Immediate Action | Medical Attention |
| Skin Contact | 1. Remove contaminated clothing immediately. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. | Seek medical attention if irritation persists or if a large area was exposed. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. | Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. | Seek medical attention if you feel unwell. |
| Ingestion | 1. Rinse mouth with water.[2] 2. Do NOT induce vomiting. | Seek immediate medical attention. Call a poison control center or doctor.[2] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Procedure |
| Unused Solid this compound and Concentrated Stock Solutions | Considered hazardous chemical waste.[3] Collect in a clearly labeled, sealed container for disposal through the institution's hazardous waste program. |
| Dilute Liquid Waste (e.g., used cell culture media) | Treat as chemical waste.[3] Do not pour down the drain. Collect in a labeled, leak-proof container for chemical waste disposal. Autoclaving may not inactivate the antibiotic.[3] |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Dispose of as solid hazardous waste. Place in a designated, labeled waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated hazardous waste bag and dispose of according to institutional guidelines. |
Always consult your institution's specific guidelines for hazardous waste disposal. Improper disposal of antibiotics can contribute to environmental pollution and the development of antibiotic-resistant bacteria.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
